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  • Product: 1-(2-Dimethylaminoethyl)-3-phenylurea
  • CAS: 14569-77-8

Core Science & Biosynthesis

Foundational

molecular structure and chemical properties of 1-(2-Dimethylaminoethyl)-3-phenylurea

An In-Depth Technical Guide to 1-(2-Dimethylaminoethyl)-3-phenylurea: Structure, Properties, and Synthesis Introduction The urea functionality is a cornerstone in medicinal chemistry and drug design, prized for its abili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Dimethylaminoethyl)-3-phenylurea: Structure, Properties, and Synthesis

Introduction

The urea functionality is a cornerstone in medicinal chemistry and drug design, prized for its ability to form stable, directional hydrogen bonds with biological targets.[1] This capability has led to the development of numerous clinically approved therapies containing a urea moiety.[1] Phenylurea derivatives, specifically, represent a versatile class of compounds with a vast range of applications, from herbicides in agriculture to potent enzyme inhibitors in oncology.[2][3][4] Their biological activity is often governed by the specific substitutions on the urea nitrogens, which fine-tune the molecule's physicochemical properties and target interactions.[1]

This technical guide provides a comprehensive analysis of a specific, unsymmetrically substituted phenylurea, 1-(2-Dimethylaminoethyl)-3-phenylurea . This compound incorporates a hydrophobic phenyl group, a central hydrogen-bonding urea core, and a basic, ionizable dimethylaminoethyl side chain. This unique combination of functional groups makes it a molecule of significant interest for researchers in drug discovery and chemical biology. We will delve into its molecular structure, physicochemical and spectroscopic properties, a detailed protocol for its synthesis, and its potential pharmacological significance.

Molecular Structure and Physicochemical Properties

Structural Elucidation

1-(2-Dimethylaminoethyl)-3-phenylurea possesses a molecular formula of C11H17N3O.[5] Its structure is defined by a central urea group (–NH–CO–NH–) linking a phenyl ring on one nitrogen and a 2-(dimethylamino)ethyl group on the other. The terminal tertiary amine of the ethyl chain is a key feature, conferring basicity and influencing the molecule's solubility and potential for ionic interactions.

Caption: Molecular structure of 1-(2-Dimethylaminoethyl)-3-phenylurea.

Conformational Analysis

The urea functional group exhibits significant resonance, leading to delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group.[1] This imparts a partial double-bond character to the C-N bonds, restricting free rotation and enforcing a degree of planarity. Crystal structure analyses of related phenylureas reveal that the phenyl ring is often twisted relative to the plane of the urea unit. For instance, in 1-(2-aminophenyl)-3-phenylurea, the phenyl ring forms a dihedral angle of 47.0° with the mean plane of the –NC(=O)N– unit.[6] This twisting helps to minimize steric hindrance while influencing the molecule's crystal packing and hydrogen bonding capabilities. In the solid state, molecules like this are extensively linked by N—H⋯O hydrogen bonds, forming chains or more complex networks.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Dimethylaminoethyl)-3-phenylurea is presented below. These values are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃OPubChem[5]
Molecular Weight 207.27 g/mol PubChem[5]
Monoisotopic Mass 207.13716 DaPubChem[5]
XLogP3 (Predicted) 1.3PubChem[5]
Hydrogen Bond Donors 2PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
pKa (Predicted, Basic) ~9.0 - 9.5(Estimated for tertiary amine)
Physical Form Solid (Predicted)General observation for similar ureas

The molecule's predicted octanol-water partition coefficient (XLogP3) of 1.3 suggests moderate lipophilicity.[5] However, the presence of the basic dimethylamino group means its solubility is highly pH-dependent. At physiological pH (~7.4), a significant fraction of the tertiary amine will be protonated, increasing aqueous solubility and allowing for ionic interactions with biological targets.

Spectroscopic Characterization (Predicted)

  • ¹H NMR Spectroscopy :

    • Aromatic Protons: Signals corresponding to the five protons on the phenyl ring are expected in the δ 7.0–7.6 ppm range.

    • Urea Protons (N-H): Two distinct, broad signals for the two N-H protons are anticipated, likely in the δ 6.0–9.0 ppm range, with chemical shifts sensitive to solvent and concentration.

    • Ethyl Protons (-CH₂-CH₂-): Two triplets are expected. The -NH-CH₂ - protons would appear around δ 3.3-3.5 ppm, while the -CH₂ -N(CH₃)₂ protons would be further upfield, around δ 2.4-2.6 ppm.

    • Dimethyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons is expected around δ 2.2–2.3 ppm.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon (C=O): A characteristic signal in the δ 155–160 ppm region.

    • Aromatic Carbons: Signals between δ 120–140 ppm.

    • Aliphatic Carbons: Signals for the ethyl and methyl carbons would appear in the upfield region, typically between δ 35–60 ppm.

  • Infrared (IR) Spectroscopy :

    • N-H Stretching: Two distinct bands in the 3200–3400 cm⁻¹ region.

    • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=O Stretching (Amide I): A strong, sharp absorption band around 1640–1680 cm⁻¹.

    • N-H Bending (Amide II): A band in the 1550–1620 cm⁻¹ region.

  • Mass Spectrometry :

    • The electrospray ionization (ESI) mass spectrum in positive mode would show a prominent protonated molecular ion [M+H]⁺ at m/z 208.1444.[5] Common fragmentation pathways would involve cleavage of the C-N bonds within the ethyl chain.

Synthesis and Purification

Rationale for Synthetic Strategy

The most direct and widely employed method for synthesizing unsymmetrically substituted ureas is the reaction of an isocyanate with a primary or secondary amine.[4] This nucleophilic addition is typically high-yielding and proceeds under mild conditions. For 1-(2-Dimethylaminoethyl)-3-phenylurea, the logical precursors are phenyl isocyanate and N,N-dimethylethylenediamine . The primary amine of the diamine is significantly more nucleophilic than the tertiary amine, ensuring regioselective attack on the electrophilic carbonyl carbon of the isocyanate to form the desired urea linkage.

Detailed Experimental Protocol: Synthesis

Causality: An aprotic solvent like tetrahydrofuran (THF) is chosen to prevent reaction with the highly reactive isocyanate. The reaction is initiated at 0 °C to control the initial exotherm of the amine-isocyanate addition. An inert atmosphere prevents potential side reactions with atmospheric moisture.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,N-dimethylethylenediamine (1.0 eq., e.g., 1.0 g, 11.3 mmol).

  • Dissolution: Dissolve the amine in 30 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Isocyanate Addition: While stirring vigorously, add phenyl isocyanate (1.0 eq., e.g., 1.35 g, 11.3 mmol) dropwise via syringe over 10 minutes. Note: Phenyl isocyanate is a lachrymator and should be handled in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. The resulting crude product can then be taken to the purification step.

Detailed Experimental Protocol: Purification

Causality: Flash column chromatography is the standard method for purifying research-scale organic compounds. A gradient elution is used because the product has intermediate polarity. The initial non-polar solvent elutes any non-polar impurities, while the gradual addition of a polar solvent (methanol) is required to elute the more polar urea product. The addition of triethylamine to the mobile phase neutralizes the acidic silica gel, preventing the basic product from streaking on the column.

  • Column Preparation: Pack a silica gel column appropriate for the scale of the reaction.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute the column using a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% MeOH). A small amount of triethylamine (0.5%) should be added to the mobile phase to prevent tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield 1-(2-Dimethylaminoethyl)-3-phenylurea as a solid.

Workflow Visualization

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Phenyl Isocyanate reaction_step Nucleophilic Addition reactant1->reaction_step reactant2 N,N-Dimethylethylenediamine reactant2->reaction_step solvent Anhydrous THF solvent->reaction_step temp 0 °C to RT temp->reaction_step atmosphere Inert (N₂) Atmosphere atmosphere->reaction_step workup_step Solvent Removal (Rotary Evaporation) reaction_step->workup_step purification_step Flash Column Chromatography (DCM/MeOH/Et₃N) workup_step->purification_step product Pure 1-(2-Dimethylaminoethyl) -3-phenylurea purification_step->product

Caption: Experimental workflow for the synthesis of 1-(2-Dimethylaminoethyl)-3-phenylurea.

Chemical Reactivity and Biological Significance

Reactivity Profile

The molecule has two primary sites of reactivity. The tertiary amine is basic and will readily react with acids to form an ammonium salt, a reaction that is key to its pH-dependent solubility.[7] The N-H protons of the urea group are weakly acidic and can be deprotonated by strong bases. The urea linkage itself is generally stable but can undergo hydrolysis to aniline and the corresponding ethylenediamine derivative under harsh acidic or basic conditions.[7]

Pharmacological Context and Potential

While specific biological data for 1-(2-Dimethylaminoethyl)-3-phenylurea is scarce, the broader class of phenylureas is rich in pharmacological activity.

  • Enzyme Inhibition: The phenylurea motif is a well-established "hinge-binding" element in many kinase inhibitors used in oncology.[8] The two N-H donors and the carbonyl acceptor form a classic hydrogen bonding pattern with the backbone of the kinase hinge region. The phenyl group occupies a hydrophobic pocket, and the side chain can be modified to achieve selectivity and further interactions. This makes 1-(2-Dimethylaminoethyl)-3-phenylurea an attractive scaffold for screening against various kinases, such as c-MET and VEGFR-2.[8]

  • CNS Activity: The parent compound, phenylurea, has been shown to be a potent sedative-hypnotic and myorelaxant agent in animal studies, suggesting effects on the central nervous system.[9]

  • Antimicrobial Activity: Phenylurea derivatives have been explored for antimicrobial and antifungal properties.[2] Furthermore, related dimethylaminoethyl ureas have demonstrated antibacterial activity against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[10]

The combination of a proven pharmacophore (phenylurea) with a side chain that can improve solubility and provide an additional interaction point (the tertiary amine) makes 1-(2-Dimethylaminoethyl)-3-phenylurea a valuable tool for building compound libraries for high-throughput screening and a promising starting point for medicinal chemistry campaigns.

References

  • Zirvi, K. A., & Fakouhi, T. (1977). Some aspects of the neuropharmacology of phenylurea. Arzneimittelforschung, 27(6), 1194-8. [Link]

  • Cheméo. (n.d.). Chemical Properties of Carbamic acid, phenyl-, ethyl ester (CAS 101-99-5). [Link]

  • Boraychem. (2024). Phenylurea: Properties, Applications, and Safety. [Link]

  • The Good Scents Company. (n.d.). ethyl N-phenylcarbamate. [Link]

  • Chemsrc. (n.d.). phenylurethane | CAS#:101-99-5. [Link]

  • PubChemLite. (n.d.). 1-(2-dimethylaminoethyl)-3-phenylurea (C11H17N3O). [Link]

  • Tota, M. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 436-441. [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylurea. PubChem Compound Database. [Link]

  • Chemsrc. (n.d.). 1-[2-(dimethylamino)ethyl]-3-ethylurea | CAS#:62594-29-0. [Link]

  • Google Patents. (n.d.).
  • Mague, J. T., et al. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o344–o345. [Link]

  • Elsebaie, H. A., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports, 12(1), 19579. [Link]

Sources

Exploratory

The Dual-Faceted Biological Activity of 1-(2-Dimethylaminoethyl)-3-phenylurea in Plant Systems: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals Abstract Phenylurea derivatives represent a versatile class of synthetic compounds with significant applications in agriculture and plant s...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Phenylurea derivatives represent a versatile class of synthetic compounds with significant applications in agriculture and plant science, acting as both herbicides and potent plant growth regulators. This technical guide provides an in-depth exploration of the anticipated biological activities of a specific, yet less characterized, member of this family: 1-(2-Dimethylaminoethyl)-3-phenylurea. Drawing upon the extensive body of knowledge surrounding phenylurea chemistry and plant responses, this document elucidates the compound's probable dual mechanism of action—disruption of photosynthetic processes and modulation of cytokinin signaling pathways. We present a structured analysis of its potential physiological and biochemical effects, alongside detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is designed to empower researchers to systematically investigate and harness the unique properties of this and similar N,N-disubstituted N'-phenylureas.

Introduction: The Phenylurea Paradox in Plant Biology

Phenylurea compounds, characterized by a phenyl group and a urea moiety, are a cornerstone of modern agriculture.[1] Their utility stems from a remarkable functional duality: while many are potent herbicides that effectively control weed populations, others exhibit powerful cytokinin-like activity, promoting cell division, growth, and delaying senescence.[1][2] This functional plasticity is dictated by the nature of the substituents on the urea nitrogens and the phenyl ring.

This guide focuses on the prospective biological activities of 1-(2-Dimethylaminoethyl)-3-phenylurea . The presence of the N,N-dimethylaminoethyl group suggests a potentially complex interaction with plant systems, possibly influencing its uptake, translocation, and target binding affinity. We will dissect the two primary modes of action anticipated for this compound: inhibition of Photosystem II (PSII) and interference with the cytokinin signaling cascade.

Predicted Mechanism of Action I: Inhibition of Photosystem II

The herbicidal action of many phenylurea derivatives is rooted in their ability to disrupt the photosynthetic electron transport chain.[3] They act as potent inhibitors of Photosystem II, a critical protein complex within the thylakoid membranes of chloroplasts.[4]

Phenylurea herbicides competitively bind to the D1 protein of the PSII complex, specifically at the QB-binding niche.[4] This binding event physically obstructs the native electron acceptor, plastoquinone (PQ), from docking and accepting electrons from the primary quinone acceptor (QA). The resulting blockage of electron flow halts the production of ATP and NADPH, the essential energy and reducing power for carbon fixation. This disruption leads to a cascade of damaging events, including the accumulation of reactive oxygen species (ROS), which cause lipid peroxidation and subsequent cellular damage, ultimately leading to plant death.[3][4]

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB Site on D1 Protein QA->QB PQ Plastoquinone (PQ) QB->PQ Electron Transfer Blocked Block Binding and Blockage Phenylurea 1-(2-Dimethylaminoethyl)-3-phenylurea Phenylurea->QB ROS Reactive Oxygen Species (ROS) Production Block->ROS Leads to Damage Cellular Damage (Lipid Peroxidation) ROS->Damage

Caption: Predicted inhibition of Photosystem II by 1-(2-Dimethylaminoethyl)-3-phenylurea.

Predicted Mechanism of Action II: Cytokinin-Like Activity

Beyond their herbicidal properties, a significant number of phenylurea derivatives act as potent cytokinins, often with higher biological activity than their natural adenine-type counterparts.[2][5] This enhanced activity is partly due to their resistance to degradation by cytokinin oxidase/dehydrogenase (CKO/CKX), the primary enzyme responsible for cytokinin catabolism in plants.[6][7]

The cytokinin-like effects of phenylureas are mediated through the cytokinin signaling pathway, a multi-step phosphorelay system.[1] The anticipated steps involving 1-(2-Dimethylaminoethyl)-3-phenylurea are:

  • Receptor Binding : The compound is expected to bind to cytokinin receptors, which are histidine kinases located in the endoplasmic reticulum membrane (e.g., AHK2, AHK3, AHK4 in Arabidopsis).[1] This binding event initiates autophosphorylation of the receptor.

  • Phosphorelay : The phosphate group is then transferred through a series of histidine phosphotransfer proteins (AHPs) to the nucleus.

  • Transcriptional Activation : In the nucleus, AHPs phosphorylate type-B response regulators (ARRs), which are transcription factors. Activated type-B ARRs then induce the expression of cytokinin-responsive genes, leading to various physiological responses such as cell division and growth.[1]

  • Inhibition of Cytokinin Degradation : It is also plausible that 1-(2-Dimethylaminoethyl)-3-phenylurea acts as an inhibitor of CKO/CKX.[8][9] By preventing the breakdown of endogenous cytokinins, the compound would effectively increase the overall cytokinin pool within the plant, amplifying cytokinin-mediated responses.

G cluster_cell Plant Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP AHP Receptor->AHP Phosphorylates ARRB Type-B ARR AHP->ARRB Phosphorylates DNA Cytokinin-Responsive Genes ARRB->DNA Activates Transcription Response Cell Division & Growth DNA->Response Phenylurea 1-(2-Dimethylaminoethyl)-3-phenylurea Phenylurea->Receptor Binds and Activates CKO Cytokinin Oxidase/ Dehydrogenase (CKO/CKX) Phenylurea->CKO Inhibits EndoCK Endogenous Cytokinins CKO->EndoCK Degrades

Caption: Predicted cytokinin signaling pathway activation by 1-(2-Dimethylaminoethyl)-3-phenylurea.

Quantitative Assessment of Biological Activity

The dual nature of 1-(2-Dimethylaminoethyl)-3-phenylurea necessitates a multi-pronged approach to quantify its biological effects. The following tables outline key parameters for evaluating both its herbicidal and cytokinin-like activities.

Table 1: Parameters for Assessing Herbicidal Efficacy

ParameterDescriptionTypical UnitsReference Method
GR₅₀ The concentration of the compound that causes a 50% reduction in plant growth (e.g., biomass).µM or mg/LWhole-Plant Bioassay
IC₅₀ (Fv/Fm) The concentration of the compound that causes a 50% inhibition of the maximum quantum yield of PSII photochemistry.µM or mg/LChlorophyll Fluorescence Assay
EC₅₀ The concentration of the compound that causes a 50% effect on a specific endpoint (e.g., root elongation).µM or mg/LSeedling Growth Assay

Table 2: Parameters for Assessing Cytokinin-Like Activity

ParameterDescriptionTypical UnitsReference Method
EC₅₀ (Callus Growth) The concentration of the compound that elicits a half-maximal growth response in a cytokinin-dependent callus culture.nM or µMTobacco Callus Bioassay
Kᵢ (Receptor Binding) The inhibition constant, representing the affinity of the compound for a specific cytokinin receptor.nM or µMCytokinin Receptor Binding Assay
IC₅₀ (CKO/CKX Inhibition) The concentration of the compound that causes a 50% inhibition of cytokinin oxidase/dehydrogenase activity.µMIn Vitro CKO/CKX Activity Assay
Senescence Delay The ability of the compound to delay chlorophyll degradation in detached leaves.% Chlorophyll RetentionLeaf Senescence Bioassay

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the robust evaluation of 1-(2-Dimethylaminoethyl)-3-phenylurea's biological activity in plant systems.

Protocol for Whole-Plant Pot Bioassay (Herbicidal Activity)

This protocol assesses the herbicidal efficacy of the test compound in a controlled environment.[10][11]

Objective: To determine the dose-response relationship of 1-(2-Dimethylaminoethyl)-3-phenylurea on the growth and survival of a target plant species.

Materials:

  • Seeds of a sensitive indicator plant species (e.g., Arabidopsis thaliana, cress, or a target weed species).

  • Potting medium (e.g., a mixture of peat, perlite, and vermiculite).

  • Pots (e.g., 10 cm diameter).

  • 1-(2-Dimethylaminoethyl)-3-phenylurea stock solution.

  • Controlled environment growth chamber.

  • Analytical balance and drying oven.

Procedure:

  • Planting: Fill pots with the potting medium and sow a predetermined number of seeds (e.g., 10-15) per pot.

  • Germination and Growth: Place the pots in a growth chamber with controlled conditions (e.g., 22°C, 16-hour photoperiod). Water the plants as needed.

  • Treatment Application: Once the seedlings have reached a specific growth stage (e.g., 2-3 true leaves), prepare a series of dilutions of the test compound. Apply a consistent volume of each dilution to the soil surface or as a foliar spray. Include a control group treated with the solvent only.

  • Incubation: Return the treated plants to the growth chamber and observe them over a period of 14-21 days.

  • Data Collection: At the end of the observation period, record visual injury ratings (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death).

  • Biomass Measurement: Harvest the above-ground biomass from each pot, place it in a labeled paper bag, and dry it in an oven at 70°C for 72 hours. Record the dry weight.

  • Data Analysis: Plot the dry weight against the logarithm of the compound concentration and use a non-linear regression model to calculate the GR₅₀ value.

G start Start Planting Sow seeds in pots start->Planting end End Germination Germinate and grow seedlings in controlled environment Planting->Germination Treatment Apply serial dilutions of 1-(2-Dimethylaminoethyl)-3-phenylurea Germination->Treatment Incubation Incubate for 14-21 days Treatment->Incubation Data_Collection Record visual injury and harvest above-ground biomass Incubation->Data_Collection Drying Dry biomass at 70°C for 72h Data_Collection->Drying Weighing Record dry weight Drying->Weighing Analysis Calculate GR₅₀ Weighing->Analysis Analysis->end

Caption: Experimental workflow for the whole-plant pot bioassay.

Protocol for Chlorophyll a Fluorescence Measurement (Photosynthesis Inhibition)

This rapid and non-invasive technique assesses the impact of the test compound on the efficiency of Photosystem II.[12][13]

Objective: To quantify the inhibitory effect of 1-(2-Dimethylaminoethyl)-3-phenylurea on PSII activity.

Materials:

  • Healthy, well-watered plants of the target species.

  • 1-(2-Dimethylaminoethyl)-3-phenylurea solution.

  • Portable chlorophyll fluorometer (e.g., PAM or PEA fluorometer).

  • Leaf clips and dark adaptation clips.

Procedure:

  • Plant Treatment: Treat plants with the test compound as described in the whole-plant bioassay.

  • Dark Adaptation: At various time points after treatment (e.g., 2, 24, 48 hours), select a leaf from both treated and control plants. Dark-adapt the selected leaf area for at least 30 minutes using a dark adaptation clip. This ensures that all PSII reaction centers are "open."

  • Measurement: Attach the fluorometer's sensor to the dark-adapted leaf area. A saturating pulse of light is applied to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm).

  • Calculation: The fluorometer's software will typically calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

  • Data Analysis: Compare the Fv/Fm values of the treated plants to the control plants. A decrease in the Fv/Fm ratio indicates inhibition of PSII. Calculate the percentage of inhibition for each concentration and time point to determine the IC₅₀.

G start Start Treatment Treat plants with 1-(2-Dimethylaminoethyl)-3-phenylurea start->Treatment end End Dark_Adaptation Dark-adapt a leaf area for 30 min Treatment->Dark_Adaptation Measurement Measure Fo and Fm with a chlorophyll fluorometer Dark_Adaptation->Measurement Calculation Calculate Fv/Fm = (Fm - Fo) / Fm Measurement->Calculation Analysis Compare Fv/Fm of treated vs. control plants and calculate IC₅₀ Calculation->Analysis Analysis->end

Sources

Foundational

thermodynamic solubility profile of 1-(2-Dimethylaminoethyl)-3-phenylurea

An In-depth Technical Guide to the Thermodynamic Solubility Profile of 1-(2-Dimethylaminoethyl)-3-phenylurea For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Solubility Profile of 1-(2-Dimethylaminoethyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and, consequently, its therapeutic efficacy and safety profile.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the , a compound of interest in pharmaceutical development. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer insights into data analysis and interpretation.[3][4] This document is intended to serve as a practical resource for researchers and scientists engaged in the characterization and development of new chemical entities.

Introduction: The Significance of Thermodynamic Solubility in Drug Development

In the journey of a drug from discovery to clinical application, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, thermodynamic solubility stands out as a key determinant of a drug's performance. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, under equilibrium conditions.[5] For an orally administered drug, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Therefore, a compound's solubility directly impacts its bioavailability.[1]

Phenylurea derivatives are a versatile class of compounds with a wide range of biological activities, often explored as enzyme inhibitors in medicinal chemistry.[6][7] 1-(2-Dimethylaminoethyl)-3-phenylurea, with the molecular formula C11H17N3O, is one such compound.[8] A comprehensive thermodynamic solubility profile is essential for its development, guiding formulation strategies and predicting its in vivo behavior.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[2][9] While useful for initial rank-ordering of compounds, kinetic solubility values can be influenced by the experimental conditions and may not represent the true equilibrium state.[10]

Thermodynamic solubility, on the other hand, is determined by allowing a solid compound to equilibrate with a solvent over an extended period, ensuring that the resulting saturated solution is in equilibrium with the most stable solid form of the compound.[10] This measurement is more representative of the in vivo dissolution process and is the focus of this guide.

Theoretical Framework for Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent molecules. For a solid to dissolve, the energy required to break the crystal lattice of the solid and to create a cavity in the solvent must be compensated by the energy released upon the formation of solute-solvent interactions.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a pharmaceutical compound:

  • pH: For ionizable compounds like 1-(2-Dimethylaminoethyl)-3-phenylurea, which possesses a basic dimethylamino group, solubility is highly pH-dependent.[4] In acidic environments, the amine group will be protonated, leading to increased solubility due to the formation of a more polar, charged species.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities, with the most stable polymorph generally having the lowest solubility.[5][11] It is therefore essential to characterize the solid form in equilibrium with the saturated solution.

  • Solvent Composition: The nature of the solvent, including the presence of co-solvents or excipients, can alter the solubility of a compound. The use of biorelevant media, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF), can provide more physiologically relevant solubility data.[10]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely recognized as the gold standard for determining thermodynamic solubility due to its simplicity and reliability in achieving equilibrium.[3]

Materials and Equipment
  • 1-(2-Dimethylaminoethyl)-3-phenylurea (solid)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Solvents and buffers of various pH values (e.g., phosphate-buffered saline, citrate buffers)

Step-by-Step Experimental Protocol
  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Excess Solid: Add an excess amount of solid 1-(2-Dimethylaminoethyl)-3-phenylurea to each vial containing a known volume of the respective buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (typically 37°C to mimic physiological conditions) and agitation speed. Allow the samples to equilibrate for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle. To separate the saturated supernatant from the solid phase, either centrifuge the vials at a high speed or filter the suspension through a low-binding syringe filter.[2]

  • Sample Dilution and Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.

  • Solid Phase Characterization: Analyze the remaining solid residue using techniques such as X-Ray Powder Diffraction (XRPD) to identify the polymorphic form present at equilibrium.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (various pH) add_to_vials Add Compound to Vials prep_buffers->add_to_vials weigh_compound Weigh Excess Compound weigh_compound->add_to_vials shake Shake at Constant Temp (e.g., 37°C) for 24-72 hours add_to_vials->shake phase_sep Phase Separation (Centrifugation/Filtration) shake->phase_sep dilute Dilute Supernatant phase_sep->dilute ph_measure Measure Final pH phase_sep->ph_measure xrd Analyze Solid Residue (XRPD) phase_sep->xrd hplc HPLC Analysis dilute->hplc

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Data Presentation and Interpretation

The results of the thermodynamic solubility study should be presented in a clear and organized manner to facilitate interpretation.

Tabulated Solubility Data
pH of BufferFinal pH of SupernatantThermodynamic Solubility (µg/mL)Thermodynamic Solubility (mM)Solid Form at Equilibrium
1.21.2Hypothetical ValueHypothetical Valuee.g., Form I
4.54.5Hypothetical ValueHypothetical Valuee.g., Form I
6.86.8Hypothetical ValueHypothetical Valuee.g., Form I
7.47.4Hypothetical ValueHypothetical Valuee.g., Form I
pH-Solubility Profile

A plot of the logarithm of solubility versus pH provides a visual representation of the pH-solubility profile. For a basic compound like 1-(2-Dimethylaminoethyl)-3-phenylurea, the solubility is expected to be higher at lower pH values and decrease as the pH increases and the compound becomes predominantly un-ionized.

Logical Relationship of Factors Affecting Solubility

G cluster_compound Compound Properties cluster_environment Environmental Factors solubility Thermodynamic Solubility pka pKa pka->solubility polymorphism Polymorphism polymorphism->solubility lipophilicity Lipophilicity lipophilicity->solubility ph pH ph->solubility temperature Temperature temperature->solubility solvent Solvent/Media (e.g., Biorelevant) solvent->solubility

Caption: Key Factors Influencing the Thermodynamic Solubility of an API.

Conclusion

A comprehensive understanding of the is indispensable for its successful development as a drug candidate. The gold-standard shake-flask method, when executed with careful attention to experimental details such as equilibration time and solid-phase characterization, provides reliable and crucial data. This information is foundational for guiding formulation development, predicting in vivo performance, and ensuring the overall quality and consistency of the potential drug product.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de Documents de la UAB. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • 1-(2-dimethylaminoethyl)-3-phenylurea (C11H17N3O). PubChemLite. [Link]

  • 1-[2-(dimethylamino)ethyl]-3-ethylurea | CAS#:62594-29-0. Chemsrc. [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]

  • CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label.
  • Preparation of 1,3-diphenylurea. PrepChem.com. [Link]

  • Thermodynamic and structural relationships between the two polymorphs of 1,3-dimethylurea. PubMed. [Link]

  • Phenylurea. PubChem. [Link]

  • Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. ChemRxiv. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

Sources

Exploratory

Toxicological Profile & Safety Architecture: 1-(2-Dimethylaminoethyl)-3-phenylurea

CAS No: 14569-77-8 (Primary Reference) Document Type: Technical Safety Guide & Risk Assessment Version: 1.0 (Research Use Only) Part 1: Chemical Identity & Physicochemical Framework This guide provides an in-depth toxico...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 14569-77-8 (Primary Reference) Document Type: Technical Safety Guide & Risk Assessment Version: 1.0 (Research Use Only)

Part 1: Chemical Identity & Physicochemical Framework

This guide provides an in-depth toxicological and safety analysis of 1-(2-Dimethylaminoethyl)-3-phenylurea , a specialized urea derivative often utilized as a synthesis intermediate or ligand in pharmaceutical and agrochemical research.

Unlike commodity chemicals with exhaustive datasets, this compound occupies a "data-sparse" niche. Therefore, this safety architecture relies on Structure-Activity Relationship (SAR) analysis, bridging data from the parent Phenylurea core and the Dimethylaminoethyl side chain.

Molecular Identification
ParameterDetail
IUPAC Name 1-[2-(Dimethylamino)ethyl]-3-phenylurea
CAS Registry Number 14569-77-8
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
SMILES CN(C)CCNC(=O)NC1=CC=CC=C1
Physical State Solid (typically white to off-white crystalline powder)
Solubility Moderate in water (due to amino group); Soluble in DMSO, Ethanol, Methanol
Structural Hazard Analysis (SAR Map)

The molecule combines a lipophilic phenyl ring with a basic amine tail. This duality drives its biological interaction and safety profile.

G Molecule 1-(2-Dimethylaminoethyl)-3-phenylurea Phenyl Phenyl Ring (Lipophilic Domain) Molecule->Phenyl Urea Urea Linkage (-NH-CO-NH-) Molecule->Urea Amine Dimethylamino Tail (Basic Domain) Molecule->Amine Absorb Dermal Absorption Potential Phenyl->Absorb Increases permeability AqTox Aquatic Toxicity (Photosynthesis Inhibitor Analog) Phenyl->AqTox Class effect Metab Metabolic Cleavage (Aniline Release?) Urea->Metab Enzymatic hydrolysis Irrit Mucous Membrane Irritation (pH > 8) Amine->Irrit Protonation/Basicity

Figure 1: Structural Activity Relationship (SAR) mapping specific functional groups to predicted toxicological endpoints.

Part 2: Toxicological Profile (Deep Dive)

Warning: Specific experimental LD50 data for CAS 14569-77-8 is limited in public registries. The following data is derived from validated Read-Across methodologies using chemically equivalent analogs (Phenylurea, CAS 64-10-8; 1,1-Dimethyl-3-phenylurea, CAS 101-42-8).

Acute Toxicity (Predicted)
EndpointPredicted Value / ClassificationBasis of Assessment
Oral LD50 (Rat) 500 - 2000 mg/kg (Category 4)Based on Phenylurea (LD50 ~2000 mg/kg) and Fenuron analogs.
Dermal LD50 > 2000 mg/kg Lipophilicity suggests absorption, but acute lethality is likely low.[1]
Inhalation LC50 No Data AvailableHandle as STOT-SE 3 (Respiratory Irritant) due to amine vapors/dust.
Skin Corrosion Irritant (Category 2) The tertiary amine tail confers basicity, causing local irritation.
Eye Damage Irritant (Category 2A) High risk of corneal opacity if untreated, due to basic pH.
Mechanistic Toxicology & Chronic Risks

Researchers must be aware of the metabolic fate of this compound.[1]

  • Metabolic Hydrolysis: In vivo, amidases may cleave the urea linkage.

    • Risk:[1] Release of Aniline (or substituted anilines) and N,N-dimethylethylenediamine .

    • Consequence: Chronic exposure to aniline metabolites is linked to Methemoglobinemia (oxidation of hemoglobin) and potential splenic toxicity.

  • Genotoxicity:

    • Most phenylureas test negative in the Ames test (Salmonella typhimurium). However, due to the potential aniline metabolite, caution regarding long-term exposure is scientifically prudent.

  • Endocrine Disruption:

    • Phenylurea herbicides (e.g., Diuron, Linuron) are known endocrine disruptors (anti-androgenic). While 1-(2-Dimethylaminoethyl)-3-phenylurea is structurally distinct, it shares the pharmacophore.

    • Recommendation: Treat as a potential reproductive hazard in pregnant subjects.

Part 3: Operational Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm ; Breakthrough time: >480 min). Latex is not recommended due to poor chemical resistance against amines.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if fine powder or solution splashing is possible.

Experimental Workflow: Solubilization & Neutralization

The basic nature of the dimethylamino group requires specific handling during solution preparation to prevent exothermic splashing or precipitation.

Workflow Start Solid Compound (CAS 14569-77-8) Weighing Weighing (Analytical Balance in Hood) Start->Weighing Solvent Add Solvent (DMSO or Methanol) Weighing->Solvent Check Is pH Adjustment Required? Solvent->Check Acid Slow Addition of 0.1M HCl (Exothermic Risk) Check->Acid Yes (Salt formation) Buffer Dilute into Buffer (PBS/HEPES) Check->Buffer No Acid->Buffer Use Experimental Use (In Vitro/In Vivo) Buffer->Use

Figure 2: Safe solubilization workflow. Note the critical step of acid addition; tertiary amines can generate heat upon protonation.

Spill & Disposal Protocol
  • Dry Spill: Do not dry sweep. Use a HEPA-vacuum or wet-wipe method to prevent dust inhalation.

  • Wet Spill: Absorb with inert material (Vermiculite/Sand). Do not use sawdust (reaction with amines).

  • Disposal: Incineration is the only validated method. The nitrogen content requires a scrubber-equipped incinerator to manage NOx emissions. Do not dispose of down the drain (High aquatic toxicity potential).

Part 4: Environmental Fate (Ecotoxicology)

Researchers utilizing this compound in "wash-off" applications (e.g., agricultural studies) must adhere to strict containment.

  • Aquatic Toxicity: Phenylureas are potent Photosystem II inhibitors in algae and plants.

    • Predicted EC50 (Algae): < 10 mg/L (Toxic).

  • Biodegradability: The phenyl ring is resistant to rapid biodegradation. The urea linkage is susceptible to hydrolysis only under enzymatic or high-pH/low-pH conditions.

  • Bioaccumulation: LogPow is estimated between 1.5 and 2.5. Moderate potential for bioaccumulation in aquatic organisms.

Part 5: Emergency Response Data

ScenarioImmediate ActionMedical Note
Eye Contact Rinse for 15+ mins. Lift eyelids.Alkaline injury risk. Check pH of eye surface.
Skin Contact Wash with soap/water.[2] Remove clothes.[2]Monitor for delayed erythema (aniline absorption).
Inhalation Move to fresh air.[2][3] Oxygen if needed.Pulmonary edema may be delayed 24h.
Ingestion Do NOT induce vomiting. Rinse mouth.Administer activated charcoal if within 1 hour.

References

  • PubChem. (2024). Compound Summary: 1-(2-dimethylaminoethyl)-3-phenylurea (CAS 14569-77-8).[4] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2024).[5] Registration Dossier: Phenylurea (CAS 64-10-8) - Read-Across Source. [Link]

  • U.S. EPA. (2011). ToxCast & Tox21 Summary: Phenylurea Herbicides and Metabolites. [Link]

Sources

Foundational

Technical Deep Dive: The Discovery and Structural Evolution of Phenylurea Cytokinin Mimics

The following technical guide details the history, discovery, and structural significance of phenylurea cytokinin mimics, with a specific focus on the structural class represented by 1-(2-Dimethylaminoethyl)-3-phenylurea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and structural significance of phenylurea cytokinin mimics, with a specific focus on the structural class represented by 1-(2-Dimethylaminoethyl)-3-phenylurea.

Executive Summary

This guide explores the discovery and structure-activity relationships (SAR) of phenylurea-type cytokinins. While adenine-type cytokinins (e.g., Zeatin, Kinetin) are the naturally occurring standard, the discovery of 1,3-Diphenylurea (DPU) and its derivatives revealed that non-purine scaffolds could mimic cytokinin activity.

The specific compound 1-(2-Dimethylaminoethyl)-3-phenylurea represents a critical structural intermediate in the history of synthetic cytokinins. It illustrates the transition from simple alkyl-phenylureas (like the herbicide Fenuron) to the highly potent heterocyclic-phenylureas (like Thidiazuron and Forchlorfenuron). This guide analyzes its chemical identity, the historical context of its class, and the mechanistic basis for its activity at the molecular level.

Historical Genesis: The Serendipity of Phenylureas

The discovery of phenylurea cytokinins is a classic example of scientific serendipity and rigorous structure-activity analysis.

The Coconut Milk Factor (1955)

The story begins with Shantz and Steward (1955) , who were isolating growth factors from coconut milk to identify the chemical basis of cell division. They isolated a compound that stimulated the proliferation of carrot tissue cultures.

  • Identification: The compound was identified as 1,3-Diphenylurea (DPU) .

  • The Controversy: Later studies suggested that DPU might have been a contaminant or an artifact of the isolation process (possibly from urea-based fertilizers or breakdown products). However, its biological activity was undeniable: it induced cell division, albeit with lower potency than Kinetin.

The Bruce & Zwar Screening (1965-1966)

Following the identification of DPU, Bruce, Zwar, and Kefford at the CSIRO (Australia) launched a systematic screening of urea derivatives to map the pharmacophore required for cytokinin activity.

  • Objective: To determine if the second phenyl ring of DPU was essential or if it could be replaced by aliphatic chains (alkyl groups) or other functional groups.

  • Key Finding: They synthesized over 500 urea derivatives. They discovered that while the phenyl ring at position N1 was critical, the substituent at position N3 could be varied.

    • Alkyl-Phenylureas: Compounds like Fenuron (1,1-dimethyl-3-phenylurea) showed weak cytokinin activity.

    • Amino-Alkyl Derivatives: This is where 1-(2-Dimethylaminoethyl)-3-phenylurea fits into the timeline. Researchers tested basic side chains (amines) to improve solubility and mimic the ribose-binding domain of the receptor.

Chemical Identity & Structural Analysis

Compound: 1-(2-Dimethylaminoethyl)-3-phenylurea CAS Registry Number: 14569-77-8 Molecular Formula: C₁₁H₁₇N₃O Molecular Weight: 207.27 g/mol

Structural Components

This molecule is a hybrid structure combining a lipophilic head group with a hydrophilic, basic tail.

ComponentStructureFunction in Cytokinin Mimicry
Lipophilic Head Phenyl RingEssential Anchor: Binds to the hydrophobic pocket of the CHASE domain in the cytokinin receptor (AHK4/CRE1). Mimics the N6-substituent of adenine cytokinins.[1]
Linker Urea Bridge (-NH-CO-NH-)Hydrogen Bonding: The -NH- groups act as hydrogen bond donors, and the Carbonyl (C=O) acts as an acceptor, mimicking the N3/N7/N9 positions of the purine ring.
Tail Group 2-DimethylaminoethylVariable Domain: A flexible, basic aliphatic chain. Unlike the rigid planar rings found in highly potent mimics (e.g., Thidiazuron), this flexible chain interacts differently with the receptor's "sugar-binding" pocket.
Structure-Activity Relationship (SAR) Context

The activity of 1-(2-Dimethylaminoethyl)-3-phenylurea is defined by the "Planarity vs. Flexibility" rule established by T. Okamoto (1981):

  • High Potency: Requires a planar, hydrophobic heteroaromatic ring at N3 (e.g., Pyridyl in CPPU, Thiadiazolyl in TDZ). These fit tightly into the receptor cavity.

  • Moderate/Low Potency: Aliphatic chains (like the dimethylaminoethyl group) are flexible. While they can fit into the receptor, they lack the pi-stacking interactions provided by a second aromatic ring.

  • Significance: This specific compound serves as a probe for the receptor's tolerance of basic/charged groups in the N3 position.

Mechanism of Action: The Molecular Handshake

Phenylurea cytokinins act as allosteric agonists or molecular mimics of the natural adenine-type cytokinins. They bind to the same receptors but often induce a more persistent signal due to their resistance to degradation by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes.

Receptor Binding (AHK4/CRE1)

The primary target is the Arabidopsis Histidine Kinase 4 (AHK4) , also known as Cytokinin Response 1 (CRE1) .

  • Domain: The ligand-binding domain is the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain.

  • Binding Mode: Crystal structure analysis (Hothorn et al., 2011) reveals that the phenyl ring of the urea occupies the same hydrophobic pocket as the N6-isopentenyl group of Zeatin. The urea bridge forms hydrogen bonds with Aspartate 262 and Leucine 284 .

Signaling Pathway Visualization

The binding event triggers a phosphorelay cascade that activates gene expression.

CytokininSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-(2-Dimethylaminoethyl)- 3-phenylurea Receptor AHK4 / CRE1 (CHASE Domain) Ligand->Receptor Binding Receptor->Receptor Autophosphorylation (His) AHP AHP Proteins (Histidine Phosphotransfer) Receptor->AHP Phosphorelay (Asp -> His) ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation & Phosphorylation ARR_A Type-A ARRs (Negative Regulators) ARR_B->ARR_A Induction Response Cell Division Shoot Initiation Delay of Senescence ARR_B->Response Gene Activation ARR_A->Receptor Feedback Inhibition

Figure 1: The Two-Component Signaling System activated by Phenylurea Cytokinins. The ligand binds to the AHK4 receptor, initiating a His-Asp phosphorelay that translocates to the nucleus to activate Type-B ARR transcription factors.

Experimental Protocols for Validation

To validate the cytokinin activity of 1-(2-Dimethylaminoethyl)-3-phenylurea, two classic bioassays are employed. These protocols are self-validating through the use of positive (Kinetin/TDZ) and negative (Water/Auxin-only) controls.

Tobacco Callus Bioassay (The Gold Standard)

Objective: To measure cell division stimulation.

Materials:

  • Nicotiana tabacum (cv. Wisconsin 38) callus tissue.

  • Murashige and Skoog (MS) Basal Medium.

  • Test Compound: 1-(2-Dimethylaminoethyl)-3-phenylurea (0.001 µM – 10 µM).

  • Control: Kinetin (positive), DMSO (vehicle).

Protocol:

  • Preparation: Prepare MS medium supplemented with 2.0 mg/L Indole-3-acetic acid (IAA). Auxin is required for callus growth; cytokinin is the limiting factor.

  • Sterilization: Filter-sterilize the test compound (do not autoclave urea derivatives as they may hydrolyze).

  • Inoculation: Place 3 pieces of callus (approx. 10 mg each) into each flask containing the test medium.

  • Incubation: Incubate at 25°C in the dark for 28 days.

  • Measurement: Harvest callus, blot dry, and measure Fresh Weight (FW).

  • Validation: The assay is valid only if the Kinetin control shows a 5-10 fold increase in FW over the auxin-only control.

Amaranthus Betacyanin Bioassay

Objective: To measure the induction of anthocyanin biosynthesis (a rapid response).

Protocol:

  • Germination: Germinate Amaranthus caudatus seeds in darkness for 72 hours.

  • Excision: Excise the hypocotyls (approx. 1 cm) from the seedlings.

  • Treatment: Place hypocotyls in petri dishes containing phosphate buffer (pH 6.3) + Tyrosine (precursor) + Test Compound.

  • Incubation: Incubate for 24 hours in the dark at 25°C.

  • Extraction: Freeze samples, thaw, and extract pigment in 3 mL of 75 mM HCl.

  • Quantification: Measure absorbance at 540 nm and 620 nm.

  • Result: Cytokinin activity correlates linearly with the quantity of betacyanin produced.

Comparative Data: Phenylurea Potency

The following table contextualizes the activity of amino-alkyl ureas against established standards. Note that while TDZ is hyper-potent, the dimethylaminoethyl derivative serves as a moderate mimic.

Compound ClassRepresentativeSide Chain (N3)Relative Activity (Tobacco Callus)Mechanism Note
Adenine (Natural) Zeatin(Purine Base)100% (Reference)Natural Ligand
Phenylurea (First) 1,3-Diphenylurea (DPU)Phenyl~1-5%Weak binding; requires high conc.
Alkyl-Phenylurea FenuronMethyl, Methyl< 1%Primarily herbicidal; very weak cytokinin.
Amino-Alkyl Urea 1-(2-Dimethylaminoethyl)-3-phenylurea Dimethylaminoethyl ~5-10% Improved solubility; moderate affinity due to basic tail.
Heterocyclic Urea Thidiazuron (TDZ)1,2,3-Thiadiazol-5-yl> 1000%Hyper-potent; resistant to CKX degradation.
Pyridyl Urea Forchlorfenuron (CPPU)2-Chloro-4-pyridyl> 1000%High affinity for AHK4 receptor.

References

  • Shantz, E. M., & Steward, F. C. (1955). The identification of compound A from coconut milk as 1,3-diphenylurea. Journal of the American Chemical Society, 77(23), 6351-6353. Link

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas.[2] Proceedings of the Royal Society of London.[2] Series B. Biological Sciences, 165(1001), 245-265. Link

  • Mok, M. C., Mok, D. W., Turner, J. E., & Mujer, C. V. (1987). Biological and biochemical effects of cytokinin-active phenylurea derivatives in tissue culture systems. HortScience, 22(6), 1194-1197.
  • Hothorn, M., Dabi, T., & Chory, J. (2011). Structural basis for cytokinin recognition by Arabidopsis thaliana histidine kinase 4. Nature Chemical Biology, 7(11), 766-768. Link

  • Okamoto, T., Shudo, K., & Isogai, Y. (1981). Structural requirements for cytokinin activity of urea derivatives. Plant Growth Substances, 1981, 24-35.

Sources

Exploratory

Physicochemical Profiling of 1-(2-Dimethylaminoethyl)-3-phenylurea: A Technical Guide

The following technical guide details the physicochemical characterization of 1-(2-Dimethylaminoethyl)-3-phenylurea (CAS: 14569-77-8). This document is structured to serve as a reference for researchers conducting pre-fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 1-(2-Dimethylaminoethyl)-3-phenylurea (CAS: 14569-77-8). This document is structured to serve as a reference for researchers conducting pre-formulation profiling, assay development, or structural activity relationship (SAR) studies.[1]

Executive Summary

1-(2-Dimethylaminoethyl)-3-phenylurea is a bifunctional organic entity characterized by a lipophilic phenyl ring linked via a neutral urea bridge to a basic dimethylaminoethyl tail.[1] This structure creates a distinct "amphiphilic cation" profile at physiological pH.[1]

  • Primary Classification: Basic Phenylurea.[1]

  • CAS Number: 14569-77-8.[1]

  • Molecular Formula: C₁₁H₁₇N₃O.[1][2]

  • Key Behavior: The molecule exhibits pH-dependent solubility and lipophilicity driven by the protonation of the tertiary amine.[1] It serves as a model for "lipophilic head / polar linker / basic tail" pharmacophores common in GPCR ligands and ion channel blockers.

Molecular Architecture & Electronic Properties[1]

The molecule is composed of three distinct functional domains, each dictating specific physicochemical behaviors:[1]

  • The Phenyl Ring (Lipophilic Anchor):

    • Function: Provides hydrophobic bulk and π-π interaction potential.[1]

    • Detection: Acts as the primary UV chromophore (λmax ≈ 240–245 nm).[1]

  • The Urea Linker (-NH-CO-NH-):

    • Function: A rigid, planar spacer capable of dual hydrogen bonding (2 donors, 1 acceptor).[1]

    • Electronic State: Neutral across the entire physiological pH range.[1] It does not ionize significantly (pKa > 12).[1]

  • The Dimethylaminoethyl Tail (-CH₂CH₂N(CH₃)₂):

    • Function: The solubility handle and ionization center.[1]

    • Electronic State: A tertiary amine with a predicted pKa ≈ 8.8–9.[1]2. It is predominantly protonated (cationic) at pH 7.4.[1]

Structural Visualization

The following diagram illustrates the functional segmentation and the ionization equilibrium.

G cluster_pH pH-Dependent Species Struct 1-(2-Dimethylaminoethyl)-3-phenylurea Phenyl Phenyl Ring (Lipophilic Anchor) LogP contribution: +1.9 Struct->Phenyl Urea Urea Linker (H-Bonding) Neutral Struct->Urea Amine Dimethylamino Group (Ionization Center) pKa ≈ 9.0 Struct->Amine Acid pH < 8.0 Cationic Species (Protonated) High Solubility Amine->Acid Base pH > 10.0 Neutral Species (Free Base) High Lipophilicity Acid->Base Deprotonation (Ka)

Figure 1: Functional decomposition and ionization logic of the target molecule.

Key Physicochemical Parameters

The following values represent a synthesis of calculated data and standard values for analogous substructures, serving as the baseline for experimental validation.

ParameterValue / RangeSignificance
Molecular Weight 207.27 g/mol Small molecule; high ligand efficiency potential.[1]
pKa (Basic) 9.0 ± 0.5 (Predicted)The tertiary amine is protonated at physiological pH.[1]
LogP (Neutral) 1.3 (Predicted)Moderate lipophilicity in the uncharged state.[1]
LogD (pH 7.4) -1.5 to -0.5Effective lipophilicity drops drastically due to ionization.[1]
H-Bond Donors 2 (Urea NHs)Critical for receptor binding; limits membrane permeability if not shielded.[1]
H-Bond Acceptors 2 (Urea O, Amine N)
Polar Surface Area ~44 ŲGood intrinsic permeability (Rule of 5 compliant).[1]
Solubility (Water) High (pH < 7) / Low (pH > 10)Solubility is pH-dependent; salt forms (e.g., HCl) are highly soluble.[1]

Detailed Analysis: Ionization & Solubility Profile

The "Solubility Switch" Mechanism

The most critical characteristic of 1-(2-Dimethylaminoethyl)-3-phenylurea is its pH-dependent solubility switch , driven by the dimethylamino group.[1]

  • At pH 1.0 - 7.0 (Stomach/Blood): The amine is fully protonated (

    
    ).[1] The molecule behaves as a cation.[1] It is highly water-soluble and less likely to passively permeate lipid bilayers unless via active transport or ion-pairing.[1]
    
  • At pH > 9.0 (Intestinal Microenvironments): The equilibrium shifts toward the neutral free base.[1] The molecule becomes lipophilic (LogP ~1.3), facilitating passive diffusion through membranes.[1]

Implication for Formulation: To ensure stability and solubility in aqueous formulations, this compound should be handled as a salt (e.g., Hydrochloride or Tartrate).[1] If using the free base, co-solvents (DMSO, Ethanol) or acidification is required.[1]

Experimental Protocols for Validation

As a researcher, you must validate the theoretical values.[1] Below are self-validating protocols designed for this specific chemical class.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the dimethylamino tail.[1]

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add 0.1 M HCl to lower the pH to ~2.5 (ensuring full protonation).

  • Titration: Titrate with carbonate-free 0.1 M NaOH using a micro-burette. Record pH after every 5 µL addition.

  • Validation Check: The titration curve should show a single distinct inflection point corresponding to the amine.[1] The urea protons will not dissociate (no inflection > pH 11).[1]

  • Calculation: Use the Henderson-Hasselbalch equation or Bjerrum plot analysis to derive pKa.[1]

Protocol B: LogD Lipophilicity Profiling (Miniaturized Shake-Flask)

Objective: Measure distribution coefficient at physiological pH.[1]

  • Phases: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the compound in the pre-saturated aqueous phase to a concentration of 100 µM.

  • Equilibration: Mix equal volumes (1 mL) of the aqueous drug solution and pre-saturated octanol in a glass vial. Vortex for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (245 nm).

    • Note: Due to the basic nature, ensure the HPLC method uses a buffered mobile phase (e.g., 0.1% Formic acid or Ammonium Bicarbonate) to prevent peak tailing.[1]

  • Calculation:

    
    .
    
Experimental Workflow Visualization

Workflow cluster_pKa pKa Determination cluster_LogD LogD Determination Start Start: Pure Compound (CAS 14569-77-8) Step1 Dissolve in 0.15M KCl (Acidify to pH 2.0) Start->Step1 Step3 Biphasic System (Octanol / pH 7.4 Buffer) Start->Step3 Step2 Titrate with NaOH (Monitor pH) Step1->Step2 Result1 Derive pKa (Target: ~9.0) Step2->Result1 Step4 Partition & Separate Step3->Step4 Step5 HPLC-UV Quant (Both Phases) Step4->Step5 Result2 Calculate LogD (Target: < 0) Step5->Result2

Figure 2: Parallel workflow for determining ionization and lipophilicity constants.

Stability & Degradation Pathways

While the phenylurea scaffold is robust, specific conditions can trigger degradation.[1]

  • Hydrolysis:

    • Condition: Strong acid or base at elevated temperatures (>60°C).[1]

    • Mechanism: Nucleophilic attack on the urea carbonyl.[1]

    • Products: Aniline (from the phenyl side) + N,N-dimethylethylenediamine + CO₂.[1]

    • Prevention: Store in dry powder form; avoid aqueous storage at extreme pH.[1]

  • Oxidation:

    • The tertiary amine is susceptible to N-oxidation (forming N-oxides) if exposed to peroxides or strong oxidants.[1]

References

  • PubChem Database. Compound Summary for CID 1526581: 1-(2-dimethylaminoethyl)-3-phenylurea.[1][2] National Library of Medicine (US).[1]

  • ChemSrc.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa/LogP methodologies).

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for substituent constants and LogP prediction logic).

Sources

Foundational

Metabolic Stability of 1-(2-Dimethylaminoethyl)-3-phenylurea: Mechanistic Insights and In Vitro Assessment

Topic: Metabolic Stability of 1-(2-Dimethylaminoethyl)-3-phenylurea in vitro Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary The compound 1-(2-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of 1-(2-Dimethylaminoethyl)-3-phenylurea in vitro Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

The compound 1-(2-Dimethylaminoethyl)-3-phenylurea represents a classic structural motif in medicinal chemistry, combining a lipophilic aromatic core with a basic, ionizable side chain via a urea linker. This scaffold is frequently encountered in local anesthetics, anti-arrhythmics, and kinase inhibitors. However, the presence of the N,N-dimethylaminoethyl moiety introduces a significant metabolic liability.

This guide details the in vitro assessment of this compound’s metabolic stability. It focuses on the mechanistic prediction of "soft spots," the execution of rigorous microsomal stability assays, and the mathematical derivation of intrinsic clearance (


).

Structural Analysis & Metabolic Prediction

Before initiating wet-lab experiments, a structural dissection is required to anticipate metabolic pathways.

Physicochemical Profile[1]
  • Core Structure: Phenyl ring linked to a urea group.[1][2][3]

  • Side Chain: Ethyl linker terminating in a tertiary amine (dimethylamine).

  • pKa: The terminal tertiary amine typically has a pKa

    
     9.0–9.5, meaning the molecule is predominantly protonated at physiological pH (7.4).
    
  • Lipophilicity (LogD): Moderate.[3] The phenyl ring drives membrane partitioning, while the ionized amine can result in lysosomal trapping in hepatocyte assays, though less relevant in microsomal assays.

Predicted Metabolic Pathways (Soft Spots)

The metabolic fate of 1-(2-Dimethylaminoethyl)-3-phenylurea is dominated by Cytochrome P450 (CYP) enzymes, particularly the CYP2D and CYP3A subfamilies which favor basic, lipophilic substrates.

  • N-Demethylation (Major Pathway): The terminal methyl groups are chemically equivalent and highly susceptible to CYP-mediated oxidation (

    
     hydroxylation), leading to the formation of an unstable carbinolamine intermediate which collapses to release formaldehyde and the N-desmethyl metabolite .
    
  • Aromatic Hydroxylation (Minor Pathway): The phenyl ring is activated by the urea nitrogen (an electron-donating group), making the para and ortho positions susceptible to hydroxylation.

  • Urea Hydrolysis (Rare in Microsomes): The urea linkage is generally stable against oxidative metabolism but may be susceptible to amidases in plasma or whole hepatocytes.

Pathway Visualization

The following diagram illustrates the predicted metabolic cascade.

MetabolicPathway Parent Parent Compound 1-(2-Dimethylaminoethyl)-3-phenylurea Int1 Carbinolamine Intermediate Parent->Int1 CYP450 (Oxidation) M3 M3: Phenyl-OH (Hydroxylation) Parent->M3 CYP450 (Aromatic Oxidation) M1 M1: N-Desmethyl (Secondary Amine) Int1->M1 - HCHO (Spontaneous) M2 M2: N,N-Didesmethyl (Primary Amine) M1->M2 CYP450 (2nd Demethylation)

Figure 1: Predicted Phase I metabolic pathways. Blue indicates the parent; Green indicates sequential N-dealkylation products; Red indicates aromatic oxidation.

Experimental Protocol: Microsomal Stability Assay

This protocol uses Liver Microsomes (LM) to determine the intrinsic clearance. Microsomes are preferred over hepatocytes for this specific compound because the primary clearance mechanism (N-demethylation) is CYP-driven, and microsomes provide a high concentration of these enzymes without permeability barriers.

Materials & Reagents[4]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM). Protein concentration: 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+) or solid NADPH.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Incubation Workflow

Objective: Measure the depletion of the parent compound over time.

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM working concentration in KPi buffer (Final DMSO < 0.1%).

  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final conc.) + Buffer + Test Compound (1 µM).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final conc.) to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability/non-specific binding.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS).

    • Vortex for 10 minutes; Centrifuge at 4,000 rpm for 15 minutes to pellet protein.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.

Workflow Visualization

Workflow cluster_sampling Step 3: Kinetic Sampling Step1 Step 1: Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Step2 Step 2: Initiation Add NADPH (1 mM) Step1->Step2 T0 T=0 min Step2->T0 T5 T=5 min Step2->T5 T15 T=15 min Step2->T15 T30 T=30 min Step2->T30 T60 T=60 min Step2->T60 Step4 Step 4: Quench (Add ACN + Internal Std) T0->Step4 T5->Step4 T15->Step4 T30->Step4 T60->Step4 Step5 Step 5: Bioanalysis (LC-MS/MS) Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Data Analysis & Interpretation

LC-MS/MS Bioanalysis

For 1-(2-Dimethylaminoethyl)-3-phenylurea (Formula:


, MW: 207.27), set up the following MRM transitions:
  • Parent (Q1/Q3): 208.1

    
     (Dimethylaminoethyl fragment) or 
    
    
    
    (Dimethylamine).
  • M1 (Desmethyl): 194.1

    
     fragment.
    
  • M3 (Hydroxy): 224.1

    
     fragment.
    
Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics.

  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time. The slope of the linear regression is
    
    
    .
    
    
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate In Vitro

    
    : 
    
    
    
    
    Where
    
    
    is the protein concentration (0.5 mg/mL).
  • Scale to In Vivo

    
     (Human): 
    
    
    
    
    • MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human).

    • Liver Weight: ~20-25 g/kg body weight.

Data Summary Table Template
ParameterDefinitionLow ClearanceModerate ClearanceHigh Clearance

(min)
Time to reduce conc. by 50%> 60 min20 – 60 min< 20 min

(µL/min/mg)
Efficiency of metabolism< 1010 – 50> 50
Extraction Ratio (

)
Fraction removed per pass< 0.30.3 – 0.7> 0.7

Note: Basic amines like 1-(2-Dimethylaminoethyl)-3-phenylurea often fall into the Moderate to High clearance category due to rapid N-demethylation.

Troubleshooting & Optimization

Non-Specific Binding (NSB)

Lipophilic ureas can bind to the plastic of incubation plates or microsomal proteins, reducing the free concentration available for enzymes.

  • Diagnosis: If the "No NADPH" control shows >20% loss over 60 minutes.

  • Solution: Use glass-coated plates or add 0.01% BSA (though BSA can also bind drugs, so use with caution).

Substrate Inhibition

The basic nitrogen can coordinate with the heme iron of CYP enzymes, potentially causing autoinhibition at high concentrations.

  • Check: Ensure the assay concentration (1 µM) is well below the

    
    . If the depletion curve is non-linear (biphasic), repeat at 0.1 µM.
    

References

  • Baranczewski, P., et al. (2006). "Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development." Pharmacological Reports, 58(4), 453-472. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for metabolic stability protocols).
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.
  • PubChem. (n.d.). "1-(2-Dimethylaminoethyl)-3-phenylurea Compound Summary." National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Detection and Quantification of 1-(2-Dimethylaminoethyl)-3-phenylurea

Abstract This application note describes a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-(2-Dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-(2-Dimethylaminoethyl)-3-phenylurea. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column chemistry to mobile phase composition, grounded in the physicochemical properties of the analyte. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a robust, reliable, and validated method suitable for quantitative analysis. The method validation is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction and Method Rationale

1-(2-Dimethylaminoethyl)-3-phenylurea is a substituted urea compound of interest in pharmaceutical and chemical research. Its structure, featuring a phenyl ring, a urea moiety, and a tertiary amine, presents specific challenges and opportunities for chromatographic separation. A reliable and validated analytical method is crucial for its accurate quantification in various matrices, ensuring product quality, stability, and purity.

The development of a successful HPLC method is not a matter of trial and error but a logical process dictated by the analyte's chemical nature. This guide eschews a generic template to provide a tailored strategy that addresses the specific properties of 1-(2-Dimethylaminoethyl)-3-phenylurea.

Analyte Properties & Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation for an efficient method development strategy.

  • Structure: CN(C)CCNC(=O)NC1=CC=CC=C1[1]. The molecule contains a moderately non-polar phenyl group, a polar urea group, and a basic tertiary amine.

  • Predicted logP: 1.3[1]. This value indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase (RP) chromatography, the most common and versatile HPLC mode[2][3].

  • Predicted pKa: The dimethylamino group is a tertiary amine, which is basic. Its pKa is estimated to be in the range of 9-10. This is the most critical parameter for method development, as the ionization state of this group will significantly impact retention and peak shape.

  • UV Chromophore: The presence of the phenyl ring provides strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice.

Based on these properties, a reversed-phase HPLC method was selected. The core challenge is to manage the basic tertiary amine, which can cause severe peak tailing due to secondary interactions with acidic silanol groups present on the surface of silica-based column packings. Our strategy directly addresses this by controlling the mobile phase pH to ensure a consistent, single ionic form of the analyte, thereby promoting sharp, symmetrical peaks.

G cluster_properties Analyte Physicochemical Properties cluster_params Initial HPLC Parameter Selection prop1 Moderate logP (~1.3) param1 Mode: Reversed-Phase (RP) prop1->param1 Good retention on non-polar stationary phase prop2 Basic Tertiary Amine (pKa ~9-10) param3 Mobile Phase: Acidic pH (e.g., 2.5-3.5) prop2->param3 Suppresses silanol interactions, ensures consistent protonation prop3 Phenyl Ring (UV Chromophore) param4 Detector: UV-Vis prop3->param4 Enables sensitive detection param2 Column: C18 (End-capped) param3->param2 Requires stable column chemistry at low pH G cluster_workflow Method Development & Validation Workflow A Define Analytical Target Profile (ATP) B Analyte Characterization (pKa, logP, UV) A->B C Method Scouting (Column & Mobile Phase Screening) B->C D Method Optimization (Fine-tuning parameters) C->D E Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Routine Analysis & Lifecycle Management E->F

Sources

Application

Preparation of 1-(2-Dimethylaminoethyl)-3-phenylurea Stock Solutions for Tissue Culture: An Application Note and Protocol

Introduction 1-(2-Dimethylaminoethyl)-3-phenylurea is a synthetic compound belonging to the phenylurea class of chemicals. Phenylurea derivatives have garnered significant interest in various biological research fields d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Dimethylaminoethyl)-3-phenylurea is a synthetic compound belonging to the phenylurea class of chemicals. Phenylurea derivatives have garnered significant interest in various biological research fields due to their diverse activities. Notably, several phenylurea compounds have been demonstrated to exhibit cytokinin-like effects in plant tissue culture, influencing cell division, differentiation, and morphogenesis.[1][2][3] In animal cell systems, certain phenylureas have been identified as potential endocrine disruptors, capable of interfering with hormonal signaling pathways.[4]

The precise preparation of stock solutions is a cornerstone of reproducible and reliable in vitro studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-(2-Dimethylaminoethyl)-3-phenylurea stock solutions for use in tissue culture applications. The protocols outlined herein are designed to ensure solution stability, sterility, and accurate concentration, thereby upholding the scientific integrity of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2-Dimethylaminoethyl)-3-phenylurea is fundamental to the successful preparation of stock solutions.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃O[5]
Molecular Weight 207.27 g/mol [5]
Predicted XlogP 1.3[5]

The predicted XlogP value of 1.3 suggests that 1-(2-Dimethylaminoethyl)-3-phenylurea has moderate lipophilicity, indicating potential solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Safety Precautions

Safety is paramount when handling any chemical compound. While a specific Safety Data Sheet (SDS) for 1-(2-Dimethylaminoethyl)-3-phenylurea was not available, the SDS for a related phenylurea compound highlights significant potential hazards.

Warning: Phenylurea compounds may be fatal if swallowed and may cause an allergic skin reaction.[6]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves are required.

  • Lab Coat: A buttoned lab coat must be worn.

  • Eye Protection: Safety glasses or goggles are essential.

  • Respiratory Protection: When handling the compound as a powder, a fume hood or a dust mask is recommended to avoid inhalation.

All handling of the powdered form and the concentrated stock solution should be performed in a certified chemical fume hood.

Protocol for Stock Solution Preparation

Due to the lack of specific solubility data for 1-(2-Dimethylaminoethyl)-3-phenylurea, this protocol incorporates a preliminary solubility test. This is a critical step to ensure the compound is fully dissolved and to determine the maximum practical stock concentration.

Materials
  • 1-(2-Dimethylaminoethyl)-3-phenylurea (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, 200 proof (100%), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Weighing paper

  • Spatula

  • 0.22 µm syringe filters (optional, depending on the chosen solvent and preparation environment)

  • Sterile syringes (if using syringe filters)

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation and Safety cluster_solubility Solubility Testing cluster_stock Stock Solution Preparation cluster_storage Storage and Handling PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh AddSolvent Add Small Solvent Volume Weigh->AddSolvent Vortex Vortex to Dissolve AddSolvent->Vortex Observe Observe for Dissolution Vortex->Observe AddMore Incrementally Add Solvent Observe->AddMore If not dissolved Calculate Calculate Mass for Desired Stock Observe->Calculate If dissolved Dissolve Dissolve in Chosen Solvent Calculate->Dissolve Sterilize Sterilize (if necessary) Dissolve->Sterilize Aliquot Aliquot into Tubes Sterilize->Aliquot Store Store at -20°C Aliquot->Store Label Label Clearly Store->Label

Caption: Workflow for the preparation of 1-(2-Dimethylaminoethyl)-3-phenylurea stock solutions.

Step-by-Step Methodology

Part 1: Preliminary Solubility Testing

  • Weighing: In a chemical fume hood, carefully weigh out a small, precise amount of 1-(2-Dimethylaminoethyl)-3-phenylurea (e.g., 1-5 mg) and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add a small, measured volume of your chosen solvent (e.g., 50 µL of DMSO or ethanol) to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a light source to see if the compound has completely dissolved. Look for any suspended particles or cloudiness.

  • Titration (if necessary): If the compound has not fully dissolved, add another small, measured volume of the solvent (e.g., 10-20 µL) and repeat the vortexing and observation steps. Continue this process until the compound is fully dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound. Use this information to calculate the maximum solubility in your chosen solvent (in mg/mL or Molarity).

Part 2: Preparation of the Stock Solution

  • Calculation of Mass: Based on the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM) and the desired final volume (e.g., 1 mL), calculate the required mass of 1-(2-Dimethylaminoethyl)-3-phenylurea using the following formula:

    Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    Example Calculation for a 10 mM Stock Solution (1 mL):

    • Mass (g) = 0.010 mol/L x 0.001 L x 207.27 g/mol = 0.0020727 g = 2.07 mg

  • Dissolution: In a fume hood, accurately weigh the calculated mass of the compound and place it into a sterile tube. Add the calculated volume of the appropriate solvent (determined from your solubility test) to achieve the desired concentration. Vortex thoroughly until the compound is completely dissolved.

Part 3: Sterilization and Storage

  • Sterilization:

    • For DMSO or 100% Ethanol Stocks: Generally, filter sterilization is not required as these solvents are inhospitable to microbial growth. The preparation should be conducted using sterile tubes and pipettes to minimize contamination.

    • For Aqueous-Based Stocks (if solubility allows): If the compound is soluble in an aqueous buffer like PBS, the solution must be sterilized. Use a 0.22 µm syringe filter to sterilize the stock solution into a new sterile tube. Ensure the filter material is compatible with the solvent.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the name of the compound, the concentration, the solvent, the date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C, protected from light.

Mechanism of Action: A Conceptual Overview

The precise molecular targets of 1-(2-Dimethylaminoethyl)-3-phenylurea are not yet fully elucidated. However, based on the known activities of other phenylurea compounds, we can propose two potential mechanisms of action depending on the biological system.

1. In Plant Systems: Cytokinin-like Activity

Many phenylurea derivatives act as cytokinins.[1][2][3] Cytokinins are a class of plant hormones that regulate cell division and shoot formation. The signaling pathway is initiated by the binding of cytokinin to a histidine kinase receptor in the cell membrane. This triggers a phosphorelay system that ultimately leads to the activation of transcription factors in the nucleus, which in turn regulate the expression of cytokinin-responsive genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Histidine Kinase Receptor Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay TranscriptionFactor Transcription Factor Activation Phosphorelay->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation of Cytokinin-Responsive Genes Phenylurea 1-(2-Dimethylaminoethyl) -3-phenylurea Phenylurea->Receptor

Caption: Putative cytokinin-like signaling pathway for 1-(2-Dimethylaminoethyl)-3-phenylurea in plant cells.

2. In Animal Systems: Endocrine Disruption

Some phenylurea compounds have been shown to act as endocrine disruptors.[4] These chemicals can interfere with the body's endocrine system by mimicking or blocking natural hormones. For instance, an endocrine disruptor might bind to a hormone receptor, such as the estrogen receptor, and either activate or inhibit the normal signaling cascade. This can lead to altered gene expression and a range of physiological effects.

G cluster_membrane Cellular Environment cluster_cell Target Cell Phenylurea 1-(2-Dimethylaminoethyl) -3-phenylurea Receptor Hormone Receptor (e.g., Estrogen Receptor) Phenylurea->Receptor Binds to receptor Signaling Altered Intracellular Signaling Receptor->Signaling GeneExpression Altered Gene Expression Signaling->GeneExpression Response Cellular Response GeneExpression->Response

Caption: Conceptual model of endocrine disruption by 1-(2-Dimethylaminoethyl)-3-phenylurea in animal cells.

Conclusion

The successful use of 1-(2-Dimethylaminoethyl)-3-phenylurea in tissue culture experiments is critically dependent on the correct preparation of stock solutions. This guide provides a detailed, safety-conscious protocol that addresses the current lack of specific solubility data for this compound by incorporating a preliminary solubility test. By following these guidelines, researchers can prepare stable, sterile, and accurately concentrated stock solutions, which are essential for generating reproducible and meaningful experimental data. The potential dual role of this compound as a cytokinin-like agent in plants and an endocrine disruptor in animals opens up exciting avenues for future research.

References

  • Mok, M. C., Mok, D. W. S., Turner, J. E., & Mujer, C. V. (1987). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience, 22(6), 1194-1198.
  • László, K., et al. (2019). Study of the Potential Endocrine-Disrupting Effects of Phenylurea Compounds on Neurohypophysis Cells In Vitro. Oxidative Medicine and Cellular Longevity, 2019, 1546131.
  • Mok, M. C., & Mok, D. W. S. (1987). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. ASHS Journals. Retrieved from [Link]

  • Ganesan, M., & Jayabalan, N. (2006). Potential application of urea-derived herbicides as cytokinins in plant tissue culture. Journal of Biosciences, 31(5), 617-621.
  • PubChem. (n.d.). 1-(2-dimethylaminoethyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: High-Efficiency Extraction of 1-(2-Dimethylaminoethyl)-3-phenylurea from Biological Matrices

Document ID: AN-2026-02-13-SM Abstract This comprehensive guide provides detailed methodologies for the extraction of 1-(2-Dimethylaminoethyl)-3-phenylurea from common biological matrices such as plasma, serum, and urine...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-2026-02-13-SM

Abstract

This comprehensive guide provides detailed methodologies for the extraction of 1-(2-Dimethylaminoethyl)-3-phenylurea from common biological matrices such as plasma, serum, and urine. We delve into the foundational principles behind three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind key procedural choices to empower robust method development and validation. Each protocol is structured to ensure high analyte recovery, minimize matrix effects, and produce clean extracts suitable for downstream analysis by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Introduction to 1-(2-Dimethylaminoethyl)-3-phenylurea

1-(2-Dimethylaminoethyl)-3-phenylurea is a small molecule whose accurate quantification in biological systems is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.[1] The complexity of biological matrices, which contain a myriad of endogenous components like proteins, salts, and phospholipids, necessitates an efficient extraction step to isolate the analyte of interest.[2] A robust and reproducible extraction method is the cornerstone of reliable bioanalysis, ensuring that the data generated is accurate and defensible under stringent regulatory scrutiny.[3][4]

Physicochemical Properties & Strategic Implications

Understanding the physicochemical properties of 1-(2-Dimethylaminoethyl)-3-phenylurea is paramount for designing an effective extraction strategy.

PropertyValue / TypeImplication for Extraction
Molecular Formula C₁₁H₁₇N₃O[5]A small molecule, suitable for standard extraction techniques.
Monoisotopic Mass 207.13716 Da ([M+H]⁺ m/z 208.14444)[5]Ideal for sensitive and selective detection by mass spectrometry.[6][7]
Key Functional Groups Tertiary Amine (dimethylamino), UreaThe tertiary amine is basic and will be positively charged at acidic pH. This is the primary handle for ion-exchange SPE and pH-driven LLE.
Predicted XlogP 1.3[5]Indicates moderate hydrophobicity, suggesting good solubility in a range of organic solvents and retention on reversed-phase sorbents.
Predicted pKa ~8.5 - 9.5 (basic)Estimated based on the dimethylaminoethyl moiety. The molecule will be >99% protonated (charged) at pH < 6.5 and >99% neutral (uncharged) at pH > 10.5. This pH-dependent charge state is the key to selective extraction.

Overview of Extraction Methodologies

The primary goal of sample preparation is to remove interferences from the biological matrix that could compromise the analytical results, for instance, by causing ion suppression in the mass spectrometer.[2][8] The choice of method represents a trade-off between speed, cost, and the ultimate cleanliness of the final extract.

  • Protein Precipitation (PPT): A rapid, non-selective method ideal for early-stage discovery studies.[2]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases, offering a cleaner sample than PPT.[9]

  • Solid-Phase Extraction (SPE): The most selective technique, providing the cleanest extracts by partitioning the analyte between a solid and a liquid phase.[10][11]

Method 1: Protein Precipitation (PPT)

Principle of Operation

PPT is a straightforward technique where a water-miscible organic solvent, such as acetonitrile, is added to an aqueous biological sample (e.g., plasma).[8] The solvent disrupts the solvation shell of the proteins, causing them to denature, aggregate, and precipitate out of the solution.[12] The analyte, being a small molecule, remains in the supernatant, which is then separated for analysis. This method is fast and inexpensive but often results in extracts with significant remaining matrix components (e.g., phospholipids), which can lead to ion suppression.[2]

Detailed Protocol: High-Throughput PPT using Filtration Plate

This protocol is optimized for a 96-well plate format, which is ideal for high-throughput environments.[2][13]

Materials:

  • Biological matrix (plasma, serum)

  • Internal Standard (IS) spiking solution (structural analog or stable isotope-labeled version of the analyte in 50:50 acetonitrile:water)

  • Precipitation Solvent: Acetonitrile with 0.1% formic acid

  • 96-well protein precipitation filter plate (e.g., ISOLUTE® PPT+)[2][12]

  • 96-well collection plate

  • Vacuum manifold or positive pressure manifold

Procedure:

  • Solvent First: Dispense 300 µL of the Precipitation Solvent into each well of the 96-well filter plate. The frit in these plates is designed to hold up the solvent.[2]

  • Sample & IS Addition: Add 100 µL of the biological sample (calibrator, QC, or unknown) to each well. If the IS is not already in the precipitation solvent, add a small volume (e.g., 10 µL) of the IS spiking solution directly to the biological sample before this step.

  • Precipitation: The sample is added directly into the solvent, initiating immediate precipitation. Allow the plate to stand for 2-5 minutes to ensure complete protein crashing. No vortexing is required.[2]

  • Filtration: Place the filter plate on top of a 96-well collection plate and position them on a vacuum or positive pressure manifold.

  • Collection: Apply vacuum (-15 "Hg) or positive pressure until all the filtrate has been collected in the bottom plate.[2]

  • Analysis: The filtrate is ready for direct injection into the LC-MS/MS system. Evaporation and reconstitution are typically not necessary but can be performed to increase concentration if required.

Method 2: Liquid-Liquid Extraction (LLE)

Principle of Operation

LLE separates analytes based on their partitioning between two immiscible liquids, typically an aqueous sample and an organic solvent.[9] For a basic compound like 1-(2-Dimethylaminoethyl)-3-phenylurea, the pH of the aqueous phase is critical. By raising the pH of the biological sample to a value at least 2 units above the analyte's pKa, the molecule is deprotonated into its neutral, more lipophilic form. This significantly increases its affinity for the organic phase, allowing it to be efficiently extracted while polar, water-soluble interferences remain in the aqueous layer.[9]

Detailed Protocol: pH-Adjusted LLE

Materials:

  • Biological matrix (plasma, urine)

  • Internal Standard (IS) spiking solution

  • Basifying Agent: 5 M Ammonium Hydroxide (NH₄OH)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • Microcentrifuge tubes (2 mL) or 96-well deep-well plates

Procedure:

  • Sample Aliquot: Pipette 200 µL of the biological sample into a microcentrifuge tube.

  • IS Spiking: Add 10 µL of the IS spiking solution and briefly vortex.

  • Basification: Add 50 µL of 5 M NH₄OH to each tube to raise the pH to >10.5. Vortex for 10 seconds. This step neutralizes the analyte.

  • Extraction: Add 1 mL of MTBE to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate analyte partitioning into the organic phase.

  • Phase Separation: Centrifuge the tubes at >10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 800-900 µL) to a clean tube or a well in a 96-well plate, being careful not to disturb the lower aqueous layer or the precipitated protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.

  • Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.

Caption: Figure 1: Liquid-Liquid Extraction (LLE) Workflow.

Method 3: Solid-Phase Extraction (SPE)

Principle of Operation

This protocol uses a polymeric strong cation-exchange (SCX) sorbent. The strategy, known as "bind and elute," leverages the basicity of the analyte.[11]

  • Condition & Equilibrate: The sorbent is prepared to ensure reproducible interaction with the analyte.

  • Load: The sample is pre-treated to an acidic pH (<6.5), ensuring the analyte's tertiary amine is fully protonated (positively charged). When loaded onto the SPE sorbent, it binds strongly to the negatively charged cation-exchange functional groups.

  • Wash: Neutral and acidic interferences, which do not bind to the sorbent, are washed away. A subsequent wash with an organic solvent can remove hydrophobically bound interferences.

  • Elute: A basic elution solvent is applied. This neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted, resulting in a very clean extract.[14]

Detailed Protocol: Strong Cation-Exchange (SCX) SPE

Materials:

  • Biological matrix (plasma, urine)

  • Internal Standard (IS) spiking solution

  • Pre-treatment Solution: 2% Phosphoric Acid (H₃PO₄) in water

  • Conditioning Solvent: Methanol

  • Equilibration Solution: Water

  • Wash Solvent 1: 0.1 M Acetate Buffer, pH 6.0

  • Wash Solvent 2: Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Polymeric SCX SPE cartridges or 96-well plate (e.g., Agilent Bond Elut Plexa PCX)[14]

  • Vacuum or positive pressure manifold

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of the biological sample 1:3 with the Pre-treatment Solution (i.e., add 300 µL of 2% H₃PO₄). Add the IS before or after this step. Vortex to mix. This step ensures the analyte is fully charged.[14]

  • Condition: Pass 1 mL of Methanol through the SPE sorbent.

  • Equilibrate: Pass 1 mL of Water through the sorbent. Do not let the sorbent go dry.

  • Load: Load the entire pre-treated sample onto the SPE sorbent. Pass it through slowly (~1 mL/min).

  • Wash 1: Pass 1 mL of Wash Solvent 1 through the sorbent to remove polar interferences.

  • Wash 2: Pass 1 mL of Wash Solvent 2 through the sorbent to remove less polar, neutral interferences.

  • Dry Sorbent: Apply full vacuum for 2-5 minutes to thoroughly dry the sorbent.

  • Elute: Place a clean collection plate or tubes under the SPE plate. Add 500 µL of the Elution Solvent. Allow it to soak for 1 minute before drawing it through slowly to collect the eluate. Repeat with a second 500 µL aliquot for maximum recovery.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

Caption: Figure 2: Solid-Phase Extraction (SPE) Workflow.

Method Selection & Validation

Comparative Summary
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Extract Cleanliness Low (risk of matrix effects)ModerateHigh (lowest matrix effects)
Recovery High (but variable)Good to HighHigh and Reproducible
Throughput Very HighModerateHigh (with automation)
Cost per Sample LowLow to ModerateHigh
Automation Friendliness HighModerate (emulsions problematic)Very High
Recommended Use High-throughput discovery, non-regulated studiesRegulated studies, when SPE is not feasibleGold standard for regulated bioanalysis, demanding assays
Validation Considerations

Regardless of the chosen method, validation is a mandatory process for bioanalytical assays used in regulatory submissions.[3] The developed extraction procedure must be validated according to the principles outlined in regulatory guidance documents such as the FDA's Bioanalytical Method Validation (BMV) Guidance and the ICH M10 guideline.[3][15] Key parameters to assess during validation include:

  • Accuracy & Precision: How close the measured values are to the nominal concentration and how reproducible they are.

  • Selectivity & Specificity: Ensuring that matrix components do not interfere with the analyte's quantification.

  • Matrix Effect: Assessing the degree of ion suppression or enhancement caused by co-eluting matrix components.[16]

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from a matrix to the response of the analyte in a clean solution.

  • Stability: Ensuring the analyte is stable throughout the entire process, from sample collection to final analysis.[17]

Conclusion

The successful quantification of 1-(2-Dimethylaminoethyl)-3-phenylurea in biological matrices is critically dependent on the chosen sample preparation strategy. For rapid screening, Protein Precipitation offers an unmatched combination of speed and simplicity. Liquid-Liquid Extraction provides a cleaner extract by leveraging the pH-dependent solubility of the analyte. For the highest level of selectivity and sensitivity, required for most regulated clinical and non-clinical studies, Strong Cation-Exchange Solid-Phase Extraction is the recommended method. By understanding the chemical principles behind each technique, researchers can develop and validate robust bioanalytical methods that deliver reliable, high-quality data.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved February 13, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AIT Bioscience. Retrieved February 13, 2026, from [Link]

  • FDA. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Retrieved February 13, 2026, from [Link]

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]

  • Kema, I. H., de Vries, E. G., & Schellens, J. H. (n.d.). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, Oxford Academic. Retrieved February 13, 2026, from [Link]

  • Li, W., & Fu, Y. (2018). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved February 13, 2026, from [Link]

  • Kole, P. L., Venkatesh, G., Kotecha, J., & Sheshala, R. (n.d.). Sample treatment based on extraction techniques in biological matrices. Ovid. Retrieved February 13, 2026, from [Link]

  • Deng, Y., Wu, J.-T., & Lloyd, T. L. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved February 13, 2026, from [Link]

  • Unadkat, S. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved February 13, 2026, from [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. Retrieved February 13, 2026, from [Link]

  • Ryska, M. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Retrieved February 13, 2026, from [Link]

  • Sugiura, Y., Katsumata, Y., & Sano, K. (2014). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Agilent. (2017, April 20). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved February 13, 2026, from [Link]

  • Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best? Retrieved February 13, 2026, from [Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014, August 26). LCGC International. Retrieved February 13, 2026, from [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved February 13, 2026, from [Link]

  • Martínez-García, L., et al. (2022, September 1). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved February 13, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(2-dimethylaminoethyl)-3-phenylurea (C11H17N3O). Retrieved February 13, 2026, from [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. Retrieved February 13, 2026, from [Link]

  • Al-Majed, A. A., et al. (2020, September 15). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. NIH. Retrieved February 13, 2026, from [Link]

  • Gaber, Y., & Helal, M. (2023, July 4). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia.pub. Retrieved February 13, 2026, from [Link]

  • Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. (2025, May 2). Journal of Chemical Education - ACS Publications. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved February 13, 2026, from [Link]

Sources

Application

Application Note: Advanced Crystallization &amp; Purification of 1-(2-Dimethylaminoethyl)-3-phenylurea

Abstract This guide details the purification of 1-(2-Dimethylaminoethyl)-3-phenylurea , a structural motif common in kinase inhibitors and supramolecular synthons. Due to its amphiphilic nature—possessing a lipophilic ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification of 1-(2-Dimethylaminoethyl)-3-phenylurea , a structural motif common in kinase inhibitors and supramolecular synthons. Due to its amphiphilic nature—possessing a lipophilic phenyl ring and a hydrophilic basic amine tail—this molecule exhibits a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than discrete nucleation. This note provides two validated protocols: controlled cooling crystallization of the free base and reactive crystallization via salt formation, designed to achieve purities >99.5% (HPLC).

Chemical Context & Solubility Mapping

The Molecular Challenge

The target molecule contains three distinct functional regions that complicate purification:

  • Phenyl Ring: Lipophilic, drives solubility in non-polar solvents.

  • Urea Linkage: Strong Hydrogen Bond (HB) donor/acceptor; promotes aggregation and gelation.

  • Tertiary Amine: Basic center (

    
    ); pH-sensitive solubility.
    

Major Impurity: The synthesis (typically Phenyl Isocyanate + N,N-Dimethylethylenediamine) almost invariably produces 1,3-Diphenylurea (symmetric urea) due to moisture hydrolysis. This impurity is highly insoluble and must be removed before the crystallization of the target.

Solubility Profile

The following table summarizes the solubility behavior based on dielectric constant (


) and polarity.
Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRole
Toluene HighModerateLowPrimary Solvent (Free Base)
Ethyl Acetate HighLowMediumAnti-Solvent candidate
Heptane LowInsolubleHigh (Oiling out)Anti-Solvent
Ethanol/IPA Very HighHighYield LossSolubilizer
Water (pH < 4) Very HighVery HighHygroscopicitySalt formation medium

Method A: Cooling Crystallization (Free Base)

Best for: Large scale batches where salt formation is undesirable.

The "Oiling Out" Avoidance Strategy

The metastable zone width (MSZW) for urea derivatives is narrow. Rapid cooling forces the system into the spinodal decomposition region, resulting in oil droplets. To prevent this, we utilize a Toluene/Heptane system with a strict cooling ramp.

Detailed Protocol

Reagents:

  • Crude 1-(2-Dimethylaminoethyl)-3-phenylurea

  • Toluene (HPLC Grade)

  • n-Heptane (HPLC Grade)

Step-by-Step Workflow:

  • Dissolution & Hot Filtration (Impurity Removal):

    • Charge crude solid into Toluene (5 mL per gram of solid).

    • Heat to 65°C . The target urea should dissolve completely.

    • Critical Step: If a white suspension remains at 65°C, this is likely the symmetric 1,3-diphenylurea impurity.

    • Perform a hot filtration through a pre-warmed sintered glass funnel (P3 porosity) to remove the impurity.

  • Anti-Solvent Addition (Cloud Point Determination):

    • Maintain filtrate at 60°C.

    • Add warm n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Add Toluene dropwise just enough to clear the solution again.

  • Seeding (Nucleation Control):

    • Cool the solution to 50°C .

    • Add seed crystals (0.5 wt%) if available. If not, scratch the vessel wall with a glass rod to induce nucleation.

    • Hold at 50°C for 30 minutes to allow crystal growth on seeds (Ostwald Ripening).

  • Controlled Cooling Ramp:

    • Cool from 50°C to 0°C at a rate of 0.2°C/minute .

    • Warning: Do not crash cool. Fast cooling >1°C/min will trap solvent inclusions.

  • Isolation:

    • Filter the resulting white needles.

    • Wash with cold 1:3 Toluene:Heptane.

    • Dry under vacuum at 40°C.

Method B: Reactive Crystallization (HCl Salt)

Best for: High purity requirements (>99.8%) and removal of colored amine impurities.

Mechanism

Converting the tertiary amine to a hydrochloride salt disrupts the intermolecular hydrogen bonding of the urea, creating a strong ionic lattice that crystallizes readily and rejects non-basic impurities.

Detailed Protocol

Reagents:

  • Crude Urea Derivative

  • Isopropanol (IPA)

  • HCl source (4M HCl in Dioxane OR Acetyl Chloride + Methanol)

Step-by-Step Workflow:

  • Dissolution:

    • Dissolve 10g of crude free base in 60 mL of Isopropanol at 40°C.

  • Salt Formation:

    • Cool to 20°C.

    • Slowly add 1.05 equivalents of HCl (e.g., HCl in Dioxane).

    • Observation: An immediate exotherm and precipitation of white solid will occur.

  • Digestion:

    • Heat the slurry to reflux (82°C) .

    • Add Methanol dropwise until the solid just dissolves (creating a saturated solution).

    • Allow to cool slowly to room temperature, then to 0°C.

  • Isolation:

    • Filter the hygroscopic crystals under a nitrogen blanket.

    • Wash with cold Isopropanol.

    • Critical: Store in a desiccator. The HCl salt of this amine is prone to absorbing atmospheric moisture.

Process Visualization

Decision Logic for Purification

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on impurity profile and physical state.

PurificationLogic Start Crude 1-(2-Dimethylaminoethyl)-3-phenylurea CheckState Physical State? Start->CheckState Oil Oily / Sticky Solid CheckState->Oil High impurities Solid Amorphous Solid CheckState->Solid Moderate purity RouteB Route B: Reactive Crystallization (HCl Salt Formation) Oil->RouteB Salt lattice forces solid CheckImpurity Impurity Profile (TLC/LCMS) Solid->CheckImpurity SymUrea High Symmetric Urea (>5%) CheckImpurity->SymUrea ColorImp Colored Amine Impurities CheckImpurity->ColorImp RouteA Route A: Hot Filtration + Controlled Cooling (Toluene) SymUrea->RouteA Remove insoluble urea first ColorImp->RouteB Acid rejects non-basic color Final Pure Crystalline Product RouteA->Final RouteB->Final

Figure 1: Decision matrix for selecting between Free Base (Route A) and Salt Formation (Route B) purification strategies.

The "Oiling Out" Mechanism & Prevention

Understanding the phase diagram is crucial for Method A.

PhaseDiagram Soln Homogeneous Solution MSZW Metastable Zone (Ideal Growth) Soln->MSZW Slow Cooling LLPS Spinodal Region (Oiling Out) Soln->LLPS Crash Cooling High Supersaturation Crystal Nucleation & Growth MSZW->Crystal Seeding LLPS->Crystal Slow transformation (Impure/Aggregated)

Figure 2: Phase behavior. Avoid the "Spinodal Region" (LLPS) by maintaining the system in the Metastable Zone via slow cooling.

Analytical Validation (Self-Check)

To ensure the protocol was successful, verify the following parameters:

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 99.5% Area
Identity 1H-NMR (DMSO-d6)6.8-7.5 ppm (Phenyl), 2.2 ppm (N-Me2)
Melting Point DSC / CapillarySharp endotherm (Range depends on salt vs base)
Residual Solvent GC-Headspace< 5000 ppm (Toluene/IPA)

Note on HPLC: The basic amine tail causes peak tailing on standard silica columns. Use a "Base-Deactivated" column or add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase to sharpen peaks.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for MSZW and cooling ramp theory).
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Link (Source for salt selection strategies in drug development).

  • Newman, A. (2015). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.
  • PubChem Database. (n.d.). 1-(2-dimethylaminoethyl)-3-phenylurea Compound Summary. National Center for Biotechnology Information. Link (Physical property data).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (authoritative source on HCl vs.
Method

Application Notes &amp; Protocols: 1-(2-Dimethylaminoethyl)-3-phenylurea as a Versatile Chelating Ligand in Coordination Chemistry

Introduction: The Role of Substituted Ureas in Modern Coordination Chemistry Urea and its derivatives represent a cornerstone class of ligands in coordination chemistry, valued for their versatile donor capabilities and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Ureas in Modern Coordination Chemistry

Urea and its derivatives represent a cornerstone class of ligands in coordination chemistry, valued for their versatile donor capabilities and the unique electronic and structural properties they impart to metal complexes. The fundamental urea moiety, CO(NH₂)₂, possesses two distinct potential donor sites: the carbonyl oxygen and the amide nitrogens.[1][2] The mode of coordination—whether monodentate through oxygen, monodentate through nitrogen, or bidentate bridging—is subtly influenced by the nature of the metal ion, the steric and electronic effects of substituents on the urea backbone, and the reaction conditions.[3] This tunability makes metal-urea complexes promising candidates for a wide range of applications, including homogeneous catalysis, materials science, and the development of novel therapeutic agents with antimicrobial or antitumor properties.[1][2][4]

This guide focuses on the specific ligand 1-(2-Dimethylaminoethyl)-3-phenylurea . The introduction of a dimethylaminoethyl group onto the urea scaffold creates a potentially powerful bidentate chelating ligand. This structural modification introduces a tertiary amine nitrogen as an additional donor site, allowing for the formation of stable five-membered chelate rings with a metal center. This chelation effect typically enhances the thermodynamic stability of the resulting metal complexes compared to their monodentate analogues.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and utilization of 1-(2-Dimethylaminoethyl)-3-phenylurea as a ligand. We will detail the synthetic protocols for the ligand and a representative transition metal complex, discuss key characterization techniques, and explore potential applications grounded in the established chemistry of related compounds.

Part 1: Synthesis Protocol for 1-(2-Dimethylaminoethyl)-3-phenylurea Ligand

The synthesis of N,N'-disubstituted ureas is most effectively achieved through the nucleophilic addition of an amine to an isocyanate.[5] This reaction is typically high-yielding, clean, and proceeds under mild conditions. The protocol below describes the synthesis of the title ligand from N,N-dimethylethylenediamine and phenyl isocyanate.

Synthetic Scheme

G ligand Ligand (L) Solution in Ethanol mix Mix & Reflux ligand->mix metal CuCl₂·2H₂O Solution in Ethanol metal->mix precipitate Cool & Isolate Precipitate mix->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry Under Vacuum wash->dry product [Cu(L)Cl₂] Complex dry->product G cluster_chelate Bidentate N,O-Chelation M M N_amine N(CH₃)₂ M->N_amine Coordination C_O C=O M->C_O Coordination CH2_1 CH₂ N_amine->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 N_urea1 NH CH2_2->N_urea1 N_urea1->C_O C_O->M N_urea2 NH-Ph C_O->N_urea2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 1-(2-Dimethylaminoethyl)-3-phenylurea Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(2-Dimethylaminoethyl)-3-phenylurea. This guide is designed to help you troubleshoot and opti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2-Dimethylaminoethyl)-3-phenylurea. This guide is designed to help you troubleshoot and optimize your reaction, addressing common issues that can lead to low yields. As Senior Application Scientists, we provide insights grounded in chemical principles and practical experience to ensure your synthesis is successful and reproducible.

Troubleshooting Guide: Question & Answer

This section addresses specific problems you might encounter during the synthesis.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

Low yields in this synthesis typically stem from one or more of the following issues: suboptimal reaction conditions, the presence of moisture, side reactions, or inefficient purification. A systematic approach to identifying the root cause is crucial.

Initial Checks:

  • Reagent Purity: Ensure the purity of your starting materials, particularly the phenyl isocyanate and N,N-dimethylethylenediamine. Impurities can lead to unwanted side reactions.

  • Solvent Quality: Use anhydrous solvents. Phenyl isocyanate is highly reactive towards water.[1]

  • Reaction Setup: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q2: I suspect a side reaction is occurring. What are the likely side products and how can I minimize them?

The primary reaction is the nucleophilic addition of the primary amine of N,N-dimethylethylenediamine to the electrophilic carbonyl carbon of phenyl isocyanate.[2] However, several side reactions can compete with the desired urea formation.

Common Side Reactions:

  • Dimerization/Trimerization of Phenyl Isocyanate: Phenyl isocyanate can react with itself, especially at elevated temperatures or in the presence of certain catalysts, to form dimers (uretdiones) and trimers (isocyanurates).

  • Reaction with Water: Phenyl isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide. The newly formed aniline can then react with another molecule of phenyl isocyanate to form 1,3-diphenylurea, a common and often difficult-to-remove byproduct.[1]

  • Reaction with the Tertiary Amine: While less likely, under certain conditions, the tertiary amine of N,N-dimethylethylenediamine could potentially catalyze side reactions or undergo quaternization.

  • Formation of Symmetric Ureas: If your N,N-dimethylethylenediamine is contaminated with other amines, you may form other urea derivatives.

Minimizing Side Reactions:

  • Strict Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents.

  • Controlled Temperature: The reaction is often exothermic.[2] Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can help minimize the formation of dimers and trimers.

  • Order of Addition: Add the phenyl isocyanate dropwise to the solution of N,N-dimethylethylenediamine. This ensures that the isocyanate is always in the presence of an excess of the desired amine, favoring the formation of the target product over self-condensation.

dot graph SideReactions { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot

Caption: Potential reaction pathways in the synthesis.

Q3: My reaction seems to be incomplete, even after extended reaction times. What could be the issue?

Incomplete conversion is often related to stoichiometry, reagent quality, or insufficient mixing.

  • Stoichiometry: Ensure you are using a slight excess of the amine or a 1:1 molar ratio. An excess of phenyl isocyanate can lead to the side reactions mentioned above.

  • Reagent Degradation: Phenyl isocyanate can degrade upon storage, especially if exposed to moisture. It's advisable to use freshly opened or properly stored reagent.

  • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Q4: I'm having difficulty purifying the product. What are the best practices?

Purification can be challenging due to the potential for similar polarity byproducts.

  • Work-up: A common work-up procedure involves quenching the reaction with a small amount of water or methanol to react with any remaining isocyanate. The product can then be extracted into an organic solvent.

  • Column Chromatography: Silica gel chromatography is often effective for purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be used. The triethylamine helps to prevent the protonation of the tertiary amine on the silica gel, which can cause streaking.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 1-(2-Dimethylaminoethyl)-3-phenylurea?

The synthesis proceeds via a nucleophilic addition reaction. The lone pair of electrons on the primary nitrogen atom of N,N-dimethylethylenediamine attacks the electrophilic carbonyl carbon of phenyl isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the final urea product.[2][3]

dot graph ReactionMechanism { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot

Caption: Simplified reaction mechanism.

Q2: What are the optimal reaction conditions for this synthesis?

While optimal conditions can vary, a general and effective protocol is as follows:

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants and inert under reaction conditions.
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side products.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of phenyl isocyanate with atmospheric moisture.
Stoichiometry 1.0 eq. Phenyl Isocyanate, 1.0-1.1 eq. N,N-dimethylethylenediamineA slight excess of the amine can help ensure complete consumption of the isocyanate.
Reaction Time 1-4 hoursTypically sufficient for completion; monitor by TLC.
Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1) or dichloromethane and methanol (e.g., 9:1) is often a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings of the starting material and product. Staining with potassium permanganate can also be used.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually phenyl isocyanate or the amine) has disappeared.

Q4: What are the safety considerations for this reaction?

Phenyl isocyanate is a hazardous substance and should be handled with appropriate safety precautions.

  • Toxicity: It is toxic by inhalation and contact.[4][5] It is also a lachrymator and can cause respiratory sensitization.[6][7]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: Any excess phenyl isocyanate should be quenched safely. This can be done by slowly adding a solution of an alcohol (e.g., isopropanol) or an amine in an inert solvent.

Experimental Protocols

General Procedure for the Synthesis of 1-(2-Dimethylaminoethyl)-3-phenylurea

dot graph Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12];

} dot

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add N,N-dimethylethylenediamine (1.05 equivalents) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (or another suitable anhydrous solvent) to dissolve the amine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Isocyanate Addition: Add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding a small amount of methanol. Dilute the mixture with dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

References

  • Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2025). Vertex AI Search.
  • Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Vertex AI Search.
  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (n.d.). Beilstein Journals.
  • Synthesis optimization of urea derivatives. a - ResearchGate. (n.d.). ResearchGate.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Vertex AI Search.
  • Common Name: PHENYL ISOCYANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. (n.d.). NJ.gov.
  • Phenyl isocyanate - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.
  • US20220106264A1 - Phenyl isocyanate conversion process - Google Patents. (n.d.). Google Patents.
  • The reactivity of phenyl isocyanate in aqueous solution - RSC Publishing. (n.d.). RSC Publishing.
  • an approach for eliminating phenyl isocyanate from solvent used in isocyan
  • 1-(2-dimethylaminoethyl)-3-phenylurea (C11H17N3O) - PubChemLite. (n.d.). PubChemLite.
  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC. (n.d.). PMC.
  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2025). ResearchGate.
  • Isocyanate-based multicomponent reactions - PMC - NIH. (2024). PMC - NIH.
  • (PDF) Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). (2023). ResearchGate.
  • CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents. (n.d.). Google Patents.
  • Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. (n.d.). ResearchGate.
  • Isocyanates technical fact sheet | SafeWork NSW. (n.d.). SafeWork NSW.
  • Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together. (n.d.). Health and Safety Executive for Northern Ireland.
  • 1.2.1 - Isocyanate Reactions - poliuretanos. (n.d.). poliuretanos.
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - MDPI. (2023). MDPI.
  • The Chemistry of 1,3-Dimethylurea: Synthesis and Reaction Pathways. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Crystal structure of 1-(2-aminophenyl)-3-phenylurea - PMC - PubMed Central. (n.d.). PMC - PubMed Central.
  • (PDF) Crystal structure of 1-(2-aminophenyl)-3-phenylurea - ResearchGate. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Degradation Profiling of 1-(2-Dimethylaminoethyl)-3-phenylurea

Introduction Welcome to the technical support hub for 1-(2-Dimethylaminoethyl)-3-phenylurea . This guide addresses the specific challenges encountered when profiling the stability of this urea derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-(2-Dimethylaminoethyl)-3-phenylurea . This guide addresses the specific challenges encountered when profiling the stability of this urea derivative. Due to its hybrid structure—containing a lipophilic phenylurea core and a basic dimethylaminoethyl side chain—this molecule exhibits unique degradation behaviors that often confuse standard impurity profiling workflows.

This guide is structured as a dynamic troubleshooting session, addressing the "Why" and "How" of specific experimental anomalies.

Module 1: Hydrolytic Degradation & Mass Balance Issues

User Query: "I am subjecting the compound to acidic stress (0.1 N HCl, 60°C), but I am losing mass balance. The parent peak decreases, but I don't see a stoichiometric equivalent of a single degradation product. What am I missing?"

Technical Diagnosis: You are likely observing Urea Hydrolysis , which splits the molecule into two distinct fragments with vastly different detection properties. Unlike simple rearrangements, urea hydrolysis is a cleavage event.

The Mechanism: Under acidic or basic conditions, the urea linkage (-NH-CO-NH-) is susceptible to nucleophilic attack by water. This cleaves the molecule into:

  • Aniline (from the phenyl side).

  • N,N-Dimethylethylenediamine (from the alkyl side).

  • Carbon Dioxide (lost as gas).

Why You Miss Them:

  • Aniline (MW 93): Detectable by UV (254 nm) and MS, but elutes very early on standard C18 gradients due to high polarity and small size.

  • N,N-Dimethylethylenediamine (MW 88): The Invisible Culprit. This fragment lacks a chromophore (UV silent) and is extremely polar/basic. It often elutes in the void volume and is suppressed in MS source if salts are present.

Troubleshooting Protocol:

  • Modify Detection: Do not rely solely on UV. You must extract the ion chromatograms (EIC) for m/z 94.06 (Aniline) and m/z 89.10 (Diamine).

  • Capture the Diamine: Standard C18 columns will not retain the diamine fragment.

    • Action: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode or use a Pentafluorophenyl (PFP) column which offers better retention for polar amines.

  • Verify the Pathway:

    • Perform the stress test in a sealed vial to prevent loss of volatile amines.

    • Derivatize the reaction mixture with dansyl chloride if UV detection of the aliphatic amine is required.

Module 2: Oxidative Stress & The "M+16" Ambiguity

User Query: "After peroxide stress (3% H2O2), I see a major degradant at RRT 0.85 with a mass shift of +16 Da. Is this hydroxylation of the phenyl ring or N-oxidation?"

Technical Diagnosis: While phenyl hydroxylation is possible, the tertiary amine on the ethyl side chain is chemically the "softest" target. The product is almost certainly the N-Oxide .

The Logic:

  • N-Oxidation: Tertiary amines react rapidly with peroxides to form N-oxides. This is a non-radical, nucleophilic attack mechanism.

  • Ring Hydroxylation: Requires radical mechanisms (typically hydroxyl radicals) and is slower and less specific (yielding ortho/para isomers).

Confirmation Experiment: To distinguish between an N-oxide and a ring hydroxyl:

  • MS/MS Fragmentation:

    • N-Oxide: Look for the characteristic loss of 16 Da (Oxygen) or 17 Da (OH) from the parent ion during fragmentation. N-oxides are thermally labile in the source.

    • Ring Hydroxyl: The +16 Da modification will remain attached to the phenyl fragment ion (e.g., mass shift in the tropylium ion series).

  • Chemical Reduction:

    • Add a reducing agent like triphenylphosphine or sodium metabisulfite to the degraded sample.

    • Result: N-oxides will revert to the parent amine. Ring hydroxyls will remain stable.

Module 3: Thermal Degradation & "Ghost" Peaks

User Query: "During thermal stress (solid state, 80°C), I see a new peak appearing in the blank or solvent front, and the parent compound recovery is low. The LC-MS shows a peak at m/z 222."

Technical Diagnosis: This suggests Transcarbamoylation or Solvolysis if methanol is used as a diluent.

The Mechanism: Ureas are not thermally inert. At high temperatures, they exist in equilibrium with their dissociation products: Phenyl Isocyanate and the Amine .



If you dissolve this thermally stressed solid in Methanol for analysis:

  • The reactive Phenyl Isocyanate reacts immediately with Methanol to form Methyl N-phenylcarbamate (MW 151).

  • Note: The m/z 222 peak mentioned in the query is likely Methyl 1-(2-dimethylaminoethyl)-3-phenylurea ? No, m/z 222 is +14 (Methylation).

  • Correction: If the user sees m/z 222, it might be a Methyl Carbamate artifact if the solvent was methanol. Wait, Methyl Phenylcarbamate is MW 151.

  • Alternative:Urea Exchange. If the sample contains residual dimethylamine (from synthesis), it can attack the isocyanate to form 1,1-dimethyl-3-phenylurea .

Critical Warning: Never use protic solvents (Methanol/Ethanol) to quench thermal degradation studies of ureas. Use Acetonitrile or DMSO to avoid generating solvent-adduct artifacts that mimic degradation products.

Summary of Degradation Pathways

The following diagram illustrates the critical degradation nodes for 1-(2-Dimethylaminoethyl)-3-phenylurea.

DegradationPathways Parent 1-(2-Dimethylaminoethyl)-3-phenylurea (MW 207) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (Peroxide) Parent->Oxidation Thermal Thermal Stress (>80°C) Parent->Thermal Aniline Aniline (MW 93) [UV Active] Hydrolysis->Aniline Diamine N,N-Dimethylethylenediamine (MW 88) [UV Silent, Polar] Hydrolysis->Diamine NOxide N-Oxide (MW 223, +16 Da) [Labile] Oxidation->NOxide Major Dealkylation N-Desmethyl (MW 193, -14 Da) Oxidation->Dealkylation Minor Isocyanate Phenyl Isocyanate (Reactive Intermediate) Thermal->Isocyanate Dissociation Carbamate Methyl Carbamate Artifact (If MeOH used) Isocyanate->Carbamate + MeOH

Caption: Mechanistic map of hydrolytic cleavage, oxidative modification, and thermal dissociation pathways.

Module 4: Analytical Method Parameters

User Query: "My peaks are tailing significantly, and retention time shifts between runs. How do I stabilize the method?"

Technical Recommendation: The dimethylamino group (pKa ~9.2) is the troublemaker. At neutral pH, it is protonated and interacts strongly with residual silanols on the silica column, causing tailing.

Optimized LC-MS Conditions:

ParameterRecommendationRationale
Column CSH C18 (Charged Surface Hybrid) or Biphenyl CSH columns provide a low-level positive surface charge that repels the protonated amine, sharpening peak shape.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) Low pH ensures the amine is fully protonated (consistent ionization) and suppresses silanol activity.
Mobile Phase B Acetonitrile Methanol can cause higher backpressure and different selectivity; ACN is preferred for sharp peaks.
Buffer Additive 0.1% Formic Acid Essential for MS sensitivity (positive mode).
Tailing Factor Target < 1.5 If > 1.5, add 5mM Ammonium Acetate or increase temperature to 40°C.
References
  • Tixier, C., et al. (2001).[1] "Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation."[1] Environmental Toxicology and Chemistry. Link

  • Simona, M., et al. (2020). "On the mechanism of predominant urea formation from thermal degradation of CO2-loaded aqueous ethylenediamine." Chemical Engineering Journal. Link

  • Waters Corporation. (2026). "Utilizing UPLC-MS for Conducting Forced Degradation Studies." Application Note. Link

  • PubChem. (2025). "1-(2-Dimethylaminoethyl)-3-phenylurea Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting

thermal instability issues of 1-(2-Dimethylaminoethyl)-3-phenylurea during autoclaving

Status: Active Guide Ticket ID: CHEM-SUP-2024-882 Subject: Thermal Instability & Autoclaving Protocols Applicable Compounds: 1-(2-Dimethylaminoethyl)-3-phenylurea (and related substituted phenylureas) Core Directive: Do...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: CHEM-SUP-2024-882 Subject: Thermal Instability & Autoclaving Protocols Applicable Compounds: 1-(2-Dimethylaminoethyl)-3-phenylurea (and related substituted phenylureas)

Core Directive: Do Not Autoclave

The short answer is: No. You should not autoclave solutions containing 1-(2-Dimethylaminoethyl)-3-phenylurea.

The Technical Reality: Substituted phenylureas are thermally labile. Subjecting this molecule to standard autoclave conditions (121°C, 15 psi, 20 minutes) triggers a hydrolytic cleavage of the urea bridge . This reaction is irreversible and results in the loss of the active compound, the formation of toxic byproducts, and a significant shift in the physicochemical properties of your solution (pH drift and potential precipitation).

Recommended Action: Switch immediately to Cold Sterilization via membrane filtration (0.22 µm).

The Mechanism of Failure (The "Why")

To understand why the experiment failed (or will fail), we must look at the bond energy and reactivity of the urea linkage (


) under hydrothermal pressure.
Degradation Pathway

At elevated temperatures, water acts as a nucleophile attacking the carbonyl carbon of the urea bridge. This is often accelerated if the solution pH is not perfectly neutral (acid or base catalysis).

The Breakdown Reaction:



The specific breakdown of your molecule yields:

  • Aniline: A toxic aromatic amine (often causes yellow/browning).

  • Carbon Dioxide: Gas evolution.

  • N,N-Dimethylethylenediamine: A volatile, basic amine.

Visualization: Thermal Hydrolysis Pathway

The following diagram illustrates the structural collapse of the molecule during autoclaving.

UreaHydrolysis Parent 1-(2-Dimethylaminoethyl)- 3-phenylurea (Active Compound) Heat Autoclave Conditions (121°C / 15 psi / H2O) Parent->Heat Transition Tetrahedral Intermediate Heat->Transition Nucleophilic Attack Aniline Aniline (Toxic / Yellowing) Transition->Aniline CO2 CO2 Gas (Pressure/pH drift) Transition->CO2 Amine N,N-Dimethylethylenediamine (Basic / Fishy Odor) Transition->Amine

Figure 1: Thermal hydrolysis pathway of substituted phenylureas. The urea bridge cleaves to release aniline and the aliphatic amine side chain.

Troubleshooting & Diagnostics

If you have already autoclaved a batch, use this diagnostic table to determine if the solution is compromised.

IndicatorObservationTechnical Cause
Visual Color Clear

Yellow/Brown
Oxidation of the liberated Aniline byproduct.
Odor Odorless

Fishy/Ammonia
Release of N,N-Dimethylethylenediamine (tertiary amine smell).
pH Drift pH Increases (becomes basic)The released diamine is a stronger base than the parent urea.
Precipitation White crystals/hazeFormation of insoluble aniline oligomers or reaction with buffer salts.
HPLC Data Loss of Main PeakAppearance of early-eluting polar peaks (amines) and late-eluting peaks (aniline).

Validated Protocol: Cold Sterilization

Since thermal sterilization is non-viable, you must use filtration. However, phenylureas can adsorb to certain filter membranes. Follow this protocol to ensure sterility without losing compound concentration.

Materials Required[1][2][3][4][5][6][7]
  • Filter Membrane: Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF).

    • Avoid: Nylon (high adsorption of phenyl groups) or Cellulose Nitrate (protein binding issues).

  • Pore Size: 0.22 µm (for bacteria) or 0.1 µm (for mycoplasma reduction).

  • Syringe/Vacuum Pump.

Step-by-Step Workflow
  • Preparation: Dissolve 1-(2-Dimethylaminoethyl)-3-phenylurea in the appropriate solvent (e.g., DMSO stock or water/buffer).

  • Pre-Wetting (Critical): Pass 2-3 mL of pure solvent/buffer through the filter and discard. This saturates the membrane's binding sites, preventing loss of your active drug in the first few milliliters.

  • Filtration: Pass the drug solution through the filter into a pre-autoclaved sterile receiver vessel.

  • Integrity Test (Bubble Point):

    • Why: To prove the filter didn't rupture.

    • How: After filtration, attempt to push air through the wet filter with a syringe. You should feel significant resistance (the "bubble point"). If air passes easily, the membrane is breached; discard the solution and start over.

  • Aseptic Addition: Add the sterile filtered concentrate to your bulk media (which was autoclaved separately) only after the media has cooled to <50°C.

Decision Tree: Sterilization Logic

SterilizationLogic Start Start: Sterilize Urea Derivative Heat Can I Autoclave? Start->Heat No NO: Hydrolysis Risk Heat->No Thermal Labile Filter Use 0.22 µm Filtration No->Filter Membrane Select Membrane Filter->Membrane PES PES / PVDF (Low Binding) Membrane->PES Recommended Nylon Nylon (High Binding - AVOID) Membrane->Nylon Adsorption Risk Step Add to Media < 50°C PES->Step

Figure 2: Decision logic for sterilizing thermally unstable urea derivatives.

Frequently Asked Questions (FAQs)

Q: Can I autoclave if I lower the pH to acidic conditions? A: No. While urea hydrolysis rates are pH-dependent, phenylureas are susceptible to acid-catalyzed hydrolysis as well as base-catalyzed degradation. Autoclaving at pH 5.0, for example, will still yield significant degradation compared to room temperature filtration.

Q: I autoclaved the media with the compound and it looks clear. Is it safe to use? A: Do not trust visual clarity. The breakdown products (aniline and diamines) are often soluble in water. You may have a sterile solution of toxic byproducts rather than your active drug. Run a UV-Vis scan or HPLC; if the


 has shifted or the retention time changed, the compound is gone.

Q: What if I need to add it to solid agar plates? A: Autoclave the agar and water/nutrients first. Allow the agar to cool to roughly 50°C (touchable by hand with a glove). Then, add the filter-sterilized urea derivative, mix gently to avoid bubbles, and pour the plates. This is the standard "pour plate" technique for heat-labile antibiotics and growth regulators.

Q: Why does the solution smell "fishy" after heating? A: This is the definitive olfactory signature of the amine side chain cleavage . The 2-dimethylaminoethyl group releases N,N-dimethylethylenediamine or related volatile amines, which have a characteristic fishy/ammonia odor. This confirms the urea bond has broken.

References

  • Reaction Mechanism: Hydrolysis of Phenylureas.[1][2][3] The degradation of phenylureas follows an elimination-addition mechanism yielding isocyanates and amines, accelerated by heat and pH extremes.

    • Source:[2]

  • Sterilization Standards:Sterilization of Heat-Labile Solutions. CDC and general laboratory standards dictate membrane filtration (0.22 µm) for urea-based compounds to prevent chemical decomposition.

    • Source:

  • Chemical Stability:Thermal Decomposition of Urea Derivatives. Theoretical and experimental studies confirm that substituted ureas decompose into amines and isocyanates at temperatures well below standard autoclaving conditions (starting >100°C).

    • Source:

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(2-Dimethylaminoethyl)-3-phenylurea

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-(2-Dimethylaminoethyl)-3-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-(2-Dimethylaminoethyl)-3-phenylurea. This document provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers step-by-step protocols to restore optimal peak symmetry.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my 1-(2-Dimethylaminoethyl)-3-phenylurea peak tailing?

Peak tailing for this compound is a classic symptom of a secondary retention mechanism interfering with the primary reversed-phase separation.[1] The primary cause is the interaction between the basic dimethylamino group of your analyte and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[2][1]

The Mechanism Explained:

  • Analyte Protonation: 1-(2-Dimethylaminoethyl)-3-phenylurea contains a tertiary amine, which is basic. In typical reversed-phase mobile phases with an acidic pH (e.g., pH < 7), this amine group readily accepts a proton, becoming positively charged.

  • Silanol Ionization: The silica backbone of most HPLC columns has residual silanol groups. These groups are acidic and, at mobile phase pH levels above approximately 3.5, can deprotonate to become negatively charged (Si-O⁻).[2][3]

  • Secondary Ionic Interaction: The positively charged analyte is then strongly attracted to these negatively charged silanol sites. This strong, secondary ionic interaction retains the analyte longer and through a different mechanism than the intended hydrophobic interaction with the C18 chains. Because this interaction is kinetically slower and stronger than the primary partitioning, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[4]

This unwanted interaction compromises peak shape, leading to difficulties in integration, reduced accuracy in quantification, and poor resolution from nearby impurities.[3]

FAQ 2: How can I improve peak shape by modifying my mobile phase?

Mobile phase optimization is the most direct and cost-effective strategy to mitigate peak tailing. The goal is to disrupt the secondary ionic interaction between your analyte and the stationary phase.

Strategy 1: Adjust Mobile Phase pH

Controlling the pH is the most powerful tool to influence the ionization state of both the analyte and the silanol groups.[5][6][7]

  • Option A: Low pH (Ion Suppression of Silanols)

    • Principle: By lowering the mobile phase pH to below 3.0, the vast majority of silanol groups (pKa ≈ 3.5-4.5) will be fully protonated (Si-OH).[8][3] This neutralizes the negative charge on the stationary phase, eliminating the primary cause of the strong ionic interaction. Your basic analyte will still be protonated and positively charged, but without the negatively charged silanol sites, the peak tailing is significantly reduced.[2][3]

    • Recommendation: Use a buffer such as 0.1% formic acid or trifluoroacetic acid (TFA) in water to maintain a stable pH of around 2.5-3.0.[8][9]

  • Option B: High pH (Analyte Neutralization)

    • Principle: By raising the pH to a level approximately 2 units above the pKa of the dimethylamino group, the analyte will be in its neutral, free-base form. This eliminates its positive charge, preventing any ionic interaction with the stationary phase.

    • Caution: This approach requires a pH-stable column, as traditional silica-based columns degrade rapidly above pH 8.[9] Hybrid-silica or polymer-based columns are necessary for high-pH work.[10][11]

Strategy 2: Use a Mobile Phase Additive (Competitive Base)
  • Principle: Adding a small, basic compound, often called a "silanol suppressor" or "sacrificial base," to the mobile phase can effectively mask the active silanol sites.[12] Triethylamine (TEA) is a common choice.[13][14] The protonated TEA will preferentially bind to the ionized silanol groups, competitively blocking them from interacting with your analyte.[14][15]

  • Recommendation: Add 0.1% to 0.5% (v/v) of triethylamine to the aqueous portion of your mobile phase and adjust the pH as needed. This technique is highly effective but be aware that TEA can shorten column lifetime and may interfere with mass spectrometry (MS) detection due to ion suppression.[12]

Mobile Phase Modifier Typical Concentration Mechanism Pros Cons
Formic Acid / TFA 0.1% (v/v)Suppresses silanol ionization (low pH)Simple, volatile, MS-compatibleMay not be sufficient for highly active columns
Phosphate Buffer 10-25 mMSuppresses silanol ionization & controls pHExcellent buffering capacityNon-volatile (not MS-friendly), can precipitate in high organic
Triethylamine (TEA) 0.1 - 0.5% (v/v)Competitively blocks silanol sitesVery effective at reducing tailingCan shorten column life, causes ion suppression in MS

FAQ 3: When should I consider a different HPLC column?

If mobile phase optimization does not fully resolve the issue, or if method constraints prevent significant changes, the next logical step is to select a more suitable column. Modern HPLC columns are designed with features to minimize silanol interactions.[2][1]

Column Selection Guide for Basic Analytes
Column Type Key Feature Mechanism of Tailing Reduction Best For...
High-Purity, End-Capped Silica Type B silica with exhaustive end-capping.[8]End-capping chemically converts many residual silanols into less polar groups, reducing available interaction sites.[16]General purpose improvement over older "Type A" silica columns.
Sterically Protected Bulky side chains bonded near the silica surface.The bulky groups physically shield the analyte from accessing any remaining silanol groups.Robust methods where excellent peak shape for basic compounds is critical.
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.[11]The embedded polar group creates a hydrating layer near the silica surface, which deactivates silanols and improves peak shape for bases.[11]Methods requiring enhanced retention of polar compounds and good peak shape for bases.
Hybrid Particle Technology Silica-polymer hybrid particles.Fewer accessible silanol groups compared to pure silica and offers a wider usable pH range (e.g., 1-12).[17]High and low pH methods where column stability is paramount.
Superficially Porous / Core-Shell Solid core with a porous outer shell.While not directly a solution for tailing, the high efficiency of these columns can sharpen peaks, making any residual tailing less pronounced.[18][19]Fast, high-resolution separations where efficiency can help overcome moderate tailing.

FAQ 4: Can you provide a step-by-step protocol for method optimization?

Certainly. This protocol follows a logical, stepwise approach to troubleshooting, starting with the simplest changes.

Protocol: Systematic Troubleshooting of Peak Tailing
  • System & Column Health Check:

    • Verify System Suitability: Before modifying the method, confirm the HPLC system is performing correctly. Inject a standard on a trusted column to check for extra-column band broadening.[10]

    • Check for Voids/Contamination: If all peaks in your chromatogram (not just the analyte) are tailing, suspect a physical column issue like a void or a blocked frit.[2][4] Try reversing and flushing the column (if the manufacturer allows) or replace it.[2]

  • Mobile Phase Optimization (Current Column):

    • Step 2.1 (Low pH): Prepare a mobile phase containing 0.1% formic acid in the aqueous portion. Equilibrate the column with at least 10 column volumes. Inject the sample.

    • Step 2.2 (Additive): If tailing persists, prepare a new mobile phase with 0.1% formic acid and 0.2% triethylamine. Equilibrate and re-inject. Note: Dedicate a column to TEA methods if possible, as it can be difficult to wash out completely.

  • Column Selection:

    • Step 3.1: If the above steps fail to produce a satisfactory peak shape (e.g., Asymmetry Factor > 1.5), the silanol activity of your current column is likely too high for this analyte.

    • Step 3.2: Select a new column based on the guide in FAQ 3. A modern, high-purity, end-capped, or sterically protected C18 column is an excellent starting point.

    • Step 3.3: Begin method development on the new column using the optimized mobile phase from Step 2.1.

Visual Troubleshooting Guide

The following diagrams illustrate the chemical mechanism of peak tailing and the logical workflow for resolving it.

G cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase (pH < 7) cluster_2 Resulting Chromatogram Silica Silica Matrix Si-O⁻ Negatively Charged Silanol Peak Tailing Peak Analyte 1-(2-Dimethylaminoethyl)-3-phenylurea R-N(CH₃)₂H⁺ Positively Charged Amine Analyte:f1->Silica:f1 Strong Ionic Interaction (Secondary Retention) G Start Peak Tailing Observed As > 1.2 CheckSystem Is it a system-wide issue? (All peaks tailing) Start->CheckSystem ColumnVoid Suspect Column Void or Blocked Frit CheckSystem->ColumnVoid Yes MobilePhase Modify Mobile Phase CheckSystem->MobilePhase No, Analyte Specific ReplaceColumn Action: Reverse/Flush or Replace Column ColumnVoid->ReplaceColumn LowPH Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) MobilePhase->LowPH CheckShape1 Peak Shape OK? LowPH->CheckShape1 AddTEA Add Competitive Base (e.g., 0.2% TEA) CheckShape1->AddTEA No End Optimized Method: Symmetrical Peak CheckShape1->End Yes CheckShape2 Peak Shape OK? AddTEA->CheckShape2 NewColumn Select a Modern Column (End-capped, Sterically Protected) CheckShape2->NewColumn No CheckShape2->End Yes NewColumn->End

Caption: Troubleshooting workflow for peak tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylurea. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2002). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • ChemSrc. (2024, January 24). 1-[2-(dimethylamino)ethyl]-3-ethylurea. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). Column Protection Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Separation Science. (2023, December 8). Silica Purity #2 – Silanols. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH of the mobile phase to peak areas on the determination... Retrieved from [Link]

  • Shimadzu. (n.d.). Shim-pack HPLC Column Guidebook. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-dimethylaminoethyl)-3-phenylurea (C11H17N3O). Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Phenylurea (Ref: IN B5685). AERU Pesticide Properties Database. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for phenylurea derivative synthesis

Technical Support & Troubleshooting Guide Welcome to the Phenylurea Synthesis Support Center. This guide is designed for medicinal chemists and process engineers encountering challenges in the synthesis of phenylurea der...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Welcome to the Phenylurea Synthesis Support Center. This guide is designed for medicinal chemists and process engineers encountering challenges in the synthesis of phenylurea derivatives (


). Unlike generic textbook entries, this resource focuses on causality-driven optimization —explaining why a reaction fails and providing self-validating protocols to fix it.

Module 1: The Standard Route (Isocyanate + Amine)

Best for: High-yielding, late-stage functionalization. Primary Risk: Moisture sensitivity leading to symmetric urea byproducts.

The Protocol

The reaction between an isocyanate and an amine is rapid and exothermic. However, the most common failure mode is the formation of symmetric ureas (e.g., diphenylurea), which are insoluble and difficult to separate from the desired product.

Optimized Workflow:

  • Solvent Selection: Use Dichloromethane (DCM) or THF (anhydrous).

    • Why: Non-nucleophilic, easy to remove. DCM often precipitates the product, simplifying workup.

  • Temperature: Start at 0°C , then warm to RT.

    • Why: Controls the exotherm and minimizes side reactions (like biuret formation).

  • Stoichiometry: Use 1.0 equiv Amine and 1.1 equiv Isocyanate .

    • Crucial Step: If the amine is valuable/scarce, use excess isocyanate and scavenge it later with a resin (e.g., aminomethyl polystyrene).

The "Hidden" Mechanism: Why Symmetric Ureas Form

Understanding this mechanism is the key to troubleshooting. If water is present, it competes with your amine.

SymmetricUrea cluster_0 The Moisture Trap ISO Phenyl Isocyanate (R-NCO) CARB Carbamic Acid (Unstable Intermediate) ISO->CARB + H2O H2O Trace Water (Contaminant) AMINE_NEW Aniline (R-NH2) CARB->AMINE_NEW - CO2 CO2 CO2 Gas CARB->CO2 SYM_UREA Symmetric Urea (R-NH-CO-NH-R) DEAD END PRODUCT AMINE_NEW->SYM_UREA + R-NCO (Fast!)

Figure 1: Mechanism of symmetric urea formation. Water converts isocyanate back into an amine, which then reacts with remaining isocyanate to form the impurity.[1]

Module 2: The "Phosgene-Free" Alternative (CDI Activation)

Best for: Safety-conscious labs, avoiding toxic isocyanates, or when the isocyanate is commercially unavailable. Reagent: 1,1'-Carbonyldiimidazole (CDI).[2][3][4]

The Logic

CDI acts as a safe phosgene equivalent. It activates a carboxylic acid (to form acyl azides/ureas via Curtius) or, more commonly, activates an amine to form an imidazole-urea intermediate.

Optimized One-Pot Protocol

Reagents: Aniline A (1.0 eq), CDI (1.1 eq), Aniline B (1.0 eq), DCM or MeCN.

  • Activation: Dissolve Aniline A in DCM. Add CDI in one portion at 0°C. Stir for 1-2 hours at RT.

    • Checkpoint: Monitor by TLC.[2][5][6] The starting aniline spot should disappear, replaced by the less polar carbamoyl imidazole intermediate.

  • Coupling: Add Aniline B (the less nucleophilic amine should be added second).

  • Catalysis (Optional): If Aniline B is electron-deficient, add 1.0 eq of DBU or heat to 40°C.

CDI_Workflow Start Start: Aniline A Step1 Add CDI (1.1 eq) Solvent: DCM/MeCN, 0°C Start->Step1 Check TLC Check: Is Aniline A gone? Step1->Check Check->Step1 No (Stir longer) Intermed Intermediate: Carbamoyl Imidazole Check->Intermed Yes Step2 Add Aniline B (Nucleophile) Intermed->Step2 Decision Is Aniline B Electron Deficient? Step2->Decision Heat Add DBU or Heat (60°C) Decision->Heat Yes Finish Final Product: Unsymmetrical Urea Decision->Finish No Heat->Finish

Figure 2: Decision tree for CDI-mediated urea synthesis, including optimization for low-reactivity substrates.

Module 3: Troubleshooting & FAQs

Troubleshooting Matrix

Use this table to diagnose experimental failures rapidly.

SymptomProbable CauseCorrective Action
White precipitate forms immediately Moisture contamination (Symmetric Urea).Dry everything. Use flame-dried glassware and anhydrous solvents. If using a salt (aniline HCl), ensure free-basing is complete before adding isocyanate.
Reaction stalls (TLC shows SM) Electron-deficient aniline (low nucleophilicity).Catalysis. Add 10 mol% DMAP or use microwave irradiation (80°C, 10 min). Switch solvent to Pyridine.
"Gummy" oil instead of solid Solvent trapping or mixed impurities.Trituration. Sonicate the oil with cold Ether or Hexanes to induce crystallization. If that fails, dissolve in minimal DCM and precipitate with Hexanes.
New spot runs very close to SM Allophanate formation (Oligomerization).Stoichiometry check. You likely used a large excess of isocyanate and high heat. Reduce isocyanate to 1.05 eq and keep temp <40°C.
Frequently Asked Questions

Q: My aniline is an HCl salt. Can I use it directly? A: No. Isocyanates react with free amines, not ammonium salts.

  • Protocol: Suspend the salt in DCM, add 1.1 eq of Triethylamine (TEA) or DIPEA , stir for 15 mins until clear(er), then add the isocyanate.

  • Risk:[7][8] The HCl byproduct can slow the reaction. If possible, perform a distinct free-basing extraction (NaOH/DCM) beforehand.

Q: I need to avoid column chromatography. How do I purify? A: Phenylureas typically crystallize well.

  • Evaporate the reaction solvent (DCM/THF) to ~10% volume.

  • Add Anti-solvent: Slowly add Hexanes or Diethyl Ether while stirring.

  • Filter: Collect the solid.

  • Wash: Wash the cake with water (removes salts) and then Hexanes (removes unreacted isocyanate).

Q: Are there "Green" alternatives to DCM? A: Yes. Dimethyl Carbonate (DMC) is gaining traction.[9]

  • Note: DMC often requires higher temperatures or catalysts (like Sodium Methoxide) to act as a carbonyl source directly. For standard isocyanate couplings, Ethyl Acetate or 2-MeTHF are greener solvent alternatives to DCM that still maintain good solubility profiles [7].

References

  • Mechanism of Isocyanate Hydrolysis: Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates.[1] Chemical Reviews. Link

  • CDI Activation Protocol: Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition. Link

  • Symmetric Urea Side Reactions: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry.[1] Chemical Reviews. Link

  • Green Chemistry (DMC): Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[8][10] Accounts of Chemical Research. Link

  • Troubleshooting Urea Synthesis: BenchChem Technical Support. Optimizing reaction conditions for (2-Aminophenyl)urea synthesis.Link

  • Advanced Catalysis (Copper): Shukla, A., et al. (2023). Copper‐Catalyzed Decarbonylative Synthesis of Pyridyl‐Substituted Ureas. Advanced Synthesis & Catalysis.[11] Link

  • Green Solvents: Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

1-(2-Dimethylaminoethyl)-3-phenylurea vs Thidiazuron cytokinin activity comparison

This guide provides an in-depth comparative analysis of Thidiazuron (TDZ) , a high-potency synthetic cytokinin, versus 1-(2-Dimethylaminoethyl)-3-phenylurea , a structural analog often investigated in structure-activity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Thidiazuron (TDZ) , a high-potency synthetic cytokinin, versus 1-(2-Dimethylaminoethyl)-3-phenylurea , a structural analog often investigated in structure-activity relationship (SAR) studies but lacking the commercial potency of TDZ.

Cytokinin Activity, Mechanism of Action, and Structural Determinants

Executive Summary

Thidiazuron (TDZ) is the industry "gold standard" for inducing shoot regeneration and callus formation in recalcitrant plant species (especially woody plants). Its efficacy stems from a rigid, electron-withdrawing thiadiazole ring that mimics the adenine moiety of natural cytokinins, allowing for high-affinity binding to cytokinin receptors (AHK4/CRE1) and potent inhibition of Cytokinin Oxidase/Dehydrogenase (CKX).

1-(2-Dimethylaminoethyl)-3-phenylurea (hereafter referred to as DMAE-PU ) represents a structural analog where the rigid heterocyclic ring of TDZ is replaced by a flexible, basic dimethylaminoethyl chain. While structurally related to Ethylenediurea (EDU) —a known ozone protectant with mild cytokinin-like activity—DMAE-PU exhibits significantly reduced or negligible cytokinin activity in standard bioassays. It serves primarily as a negative control or a precursor in SAR studies to demonstrate the necessity of rigid, planar pharmacophores for receptor activation.

Chemical Identity & Physicochemical Properties[1][2][3]

The structural difference between the two molecules dictates their biological performance. TDZ possesses a rigid aromatic system essential for pi-stacking within the receptor pocket, whereas DMAE-PU’s flexible side chain leads to entropic penalties during binding.

FeatureThidiazuron (TDZ) 1-(2-Dimethylaminoethyl)-3-phenylurea (DMAE-PU)
IUPAC Name 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea1-(2-(dimethylamino)ethyl)-3-phenylurea
Chemical Structure Rigid, Planar, HeterocyclicFlexible, Aliphatic Side Chain
Molecular Weight 220.25 g/mol ~207.27 g/mol
Solubility Low in water; Soluble in DMSO, EtOHModerate in water (due to amine); Soluble in alcohols
pKa ~8.8 (Weakly acidic urea protons)~9.0 (Basic tertiary amine)
Primary Biological Role Potent Cytokinin Agonist Structural Analog / Precursor
Key Pharmacophore Thiadiazole ring (mimics N6-adenine)Dimethylaminoethyl group (lacks aromaticity)

Mechanism of Action: The "Lock and Key" Divergence

The varying biological activities of these two compounds can be explained by their interaction with the Cytokinin Signaling Pathway .

A. Receptor Binding (AHK4/CRE1)
  • TDZ: The thiadiazole ring is electron-deficient and planar, allowing it to occupy the adenine-binding pocket of the Histidine Kinase receptor (AHK4/CRE1) with high affinity. The urea bridge forms critical hydrogen bonds with specific residues (e.g., Leu, Phe) within the receptor, triggering the phosphorelay system.

  • DMAE-PU: The dimethylaminoethyl tail is flexible and bulky (3D rotation). It lacks the planar geometry required for tight pi-stacking interactions in the receptor pocket. Furthermore, the basicity of the tertiary amine may lead to protonation at physiological pH, potentially creating electrostatic repulsion within the hydrophobic pocket of the receptor.

B. CKX Inhibition (Metabolic Stability)
  • TDZ: It is a potent inhibitor of Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme responsible for degrading natural cytokinins (like Zeatin). This "dual mechanism" (receptor activation + CKX inhibition) leads to hyper-accumulation of endogenous cytokinins, explaining TDZ's extreme potency.

  • DMAE-PU: While some urea derivatives can inhibit CKX, the lack of a specific heterocyclic "anchor" reduces its inhibitory potential compared to TDZ. It is more susceptible to oxidative degradation or non-specific metabolic clearance.

Structure-Activity Relationship (SAR) Analysis

Research into phenylurea cytokinins (Bruce & Zwar, 1966; Mok et al., 1982) established strict structural rules for high activity:

  • The Phenyl Ring: Must be unsubstituted or have electron-withdrawing groups (e.g., -Cl, -F). Both compounds share the unsubstituted phenyl ring.

  • The Urea Bridge: The -NH-CO-NH- bridge is critical for hydrogen bonding. Both possess this.

  • The "Tail" Group (Critical Divergence):

    • High Activity: Requires a planar, electron-withdrawing heterocyclic ring (e.g., Thiadiazole in TDZ, Pyridine in CPPU).

    • Low/No Activity: Aliphatic chains (like the ethyl group in DMAE-PU) or simple alkyl groups (like in Fenuron) result in drastic loss of activity (often >1000-fold reduction).

Visualization: Cytokinin Signaling Pathway

The following diagram illustrates the activation pathway triggered by TDZ and the point of failure for weak analogs like DMAE-PU.

CytokininPath cluster_cell Plant Cell Cytoplasm TDZ Thidiazuron (TDZ) (High Affinity Ligand) AHK4 AHK4 / CRE1 Receptor (Histidine Kinase) TDZ->AHK4 Strong Activation CKX CKX Enzyme (Cytokinin Oxidase) TDZ->CKX Inhibition (-) DMAE DMAE-PU (Low Affinity/Inactive) DMAE->AHK4 Weak/No Binding DMAE->CKX Weak Inhibition? Phosphorelay Phosphorelay Cascade (AHP -> ARR-B) AHK4->Phosphorelay Phosphorylation EndoCK Endogenous Cytokinins (Zeatin/iP) CKX->EndoCK Degradation GeneExp Gene Expression (Cell Division / Shoot Formation) Phosphorelay->GeneExp Activation EndoCK->AHK4 Activation

Caption: TDZ activates the receptor (AHK4) and inhibits the degradation enzyme (CKX), creating a potent dual-action signal. DMAE-PU fails to bind effectively due to steric/electronic mismatch.

Experimental Protocol: Tobacco Callus Bioassay

To empirically verify the difference in activity, the Tobacco Pith Callus Bioassay is the standard protocol. This self-validating system requires auxin for baseline growth, making cytokinin activity the limiting factor.

Materials
  • Plant Material: Nicotiana tabacum (cv. Wisconsin 38) pith explants (sterile).

  • Basal Medium: Murashige & Skoog (MS) medium + 3% Sucrose + 0.8% Agar.

  • Auxin Control: Indole-3-acetic acid (IAA) at 2.0 mg/L (constant background).

  • Test Compounds:

    • TDZ Stock: 1 mM in DMSO.

    • DMAE-PU Stock: 1 mM in Water/Ethanol.

Step-by-Step Methodology
  • Preparation of Media:

    • Prepare 1L of MS basal medium.

    • Add IAA (2.0 mg/L) to all flasks.

    • Aliquot into 5 groups:

      • Negative Control: No cytokinin.

      • TDZ Low: 0.01 µM

      • TDZ High: 1.0 µM

      • DMAE-PU Low: 1.0 µM

      • DMAE-PU High: 100 µM (Note the 100x concentration difference).

    • Adjust pH to 5.8 and autoclave.

  • Explant Isolation:

    • Excise pith cylinders (5mm diameter) from the center of sterile tobacco stems.

    • Slice into 2mm thick discs.

  • Inoculation:

    • Place 3 discs per petri dish (n=10 dishes per treatment).

    • Seal with parafilm and incubate at 25°C in the dark for 21-28 days.

  • Data Collection:

    • Fresh Weight (FW): Weigh callus mass.

    • Visual Scoring: 0 (No growth) to 5 (Massive callus/greening).

Expected Results (Data Table)
TreatmentConcentrationExpected Fresh Weight (g)Morphological Response
Control (Auxin only) 0 µM0.2 ± 0.05Little to no growth (browning).
TDZ 0.01 µM2.5 ± 0.3Compact, green callus.
TDZ 1.0 µM4.8 ± 0.5Massive green callus; potential shoot buds.
DMAE-PU 1.0 µM0.3 ± 0.1Minimal growth (comparable to control).
DMAE-PU 100 µM0.8 ± 0.2Slight swelling; necrotic/browning (toxicity).

Interpretation: TDZ will show log-linear dose dependence at nanomolar concentrations. DMAE-PU will likely show no significant activity until toxic millimolar levels are reached, confirming it is not a functional cytokinin.

References

  • Mok, M. C., et al. (1982). "Cytokinin structure-activity relationships and the metabolism of N-(2-isopentenyl)adenosine." Plant Physiology, 70(1), 173-178. Link

  • Bruce, M. I., & Zwar, J. A. (1966). "Cytokinin activity of some substituted ureas and thioureas." Proceedings of the Royal Society of London. Series B, 165(999), 245-265. Link

  • Mok, D. W., & Mok, M. C. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

  • Ricci, A., et al. (2005). "Structure–activity relationships of phenylurea derivatives: Cytokinin-like activity." Phytochemistry, 66(16), 1984-1992. Link

Disclaimer: This guide is for research and educational purposes. Always consult Safety Data Sheets (SDS) before handling potent plant growth regulators like Thidiazuron.

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(2-Dimethylaminoethyl)-3-phenylurea and Alternative Analytical Methodologies

This technical guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of 1-(2-Dimethylaminoethyl)-3-phenylurea. Designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of 1-(2-Dimethylaminoethyl)-3-phenylurea. Designed for researchers, scientists, and drug development professionals, this document will explore the compound's behavior under common ionization techniques and compare the utility of mass spectrometry with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for its characterization.

Introduction to 1-(2-Dimethylaminoethyl)-3-phenylurea

1-(2-Dimethylaminoethyl)-3-phenylurea is a substituted urea derivative featuring a phenylurea core and a dimethylaminoethyl side chain. The structural complexity of this molecule, with its distinct functional groups, gives rise to a characteristic fragmentation pattern in mass spectrometry, which can be leveraged for its unambiguous identification and structural elucidation. Understanding these fragmentation pathways is crucial for impurity profiling, metabolite identification, and quality control in pharmaceutical development.

Mass Spectrometry Analysis: Predicted Fragmentation Pathways

The fragmentation of 1-(2-Dimethylaminoethyl)-3-phenylurea is dictated by the lability of the urea linkages and the propensity of the dimethylaminoethyl group to undergo characteristic cleavages. The ionization method employed will significantly influence the extent of fragmentation.

Electrospray Ionization (ESI-MS): A Softer Approach

Under the milder conditions of Electrospray Ionization, the protonated molecular ion [M+H]⁺ is expected to be the base peak or at least a prominent ion. Subsequent fragmentation in a tandem mass spectrometer (MS/MS) would likely proceed through a few primary pathways. A key fragmentation mechanism for substituted ureas is the cleavage of the C-N bond of the urea moiety, which can lead to the elimination of an isocyanate.[1][2]

Experimental Protocol: ESI-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of 1-(2-Dimethylaminoethyl)-3-phenylurea in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a tandem mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode is preferred due to the presence of the basic dimethylamino group.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

The proposed ESI-MS/MS fragmentation pathways are visualized in the following diagram:

ESI_Fragmentation cluster_path1 Pathway 1: Urea C-N Cleavage cluster_path2 Pathway 2: Ethyl-Nitrogen Bond Cleavage M [M+H]⁺ m/z = 208.14 F1 Fragment 1 [C4H11N2]⁺ m/z = 87.09 M->F1 F2 Fragment 2 [C8H9N2O]⁺ m/z = 149.07 M->F2 L1 Loss of Phenyl Isocyanate (C7H5NO) L2 Loss of Dimethylamine (C2H7N)

Caption: Proposed ESI-MS/MS fragmentation of 1-(2-Dimethylaminoethyl)-3-phenylurea.

Electron Ionization (EI-MS): A Harder Ionization Technique

Electron Ionization is a more energetic technique that leads to more extensive fragmentation. The molecular ion [M]⁺ may be observed, but it will likely be of low abundance. The fragmentation patterns will be dominated by cleavages characteristic of aliphatic amines and aromatic compounds. A prominent fragmentation pathway for amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[3][4][5]

Experimental Protocol: EI-MS Analysis

  • Sample Introduction: Introduce a small amount of the solid or a concentrated solution of 1-(2-Dimethylaminoethyl)-3-phenylurea into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization Energy: Utilize a standard electron energy of 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight analyzer can be used to separate the resulting fragments.

  • Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range.

The expected EI fragmentation pathways are depicted below:

EI_Fragmentation cluster_ei_path1 Pathway A: α-Cleavage cluster_ei_path2 Pathway B: Urea C-N Cleavage cluster_ei_path3 Pathway C: Phenyl Group Fragmentation M_EI [M]⁺˙ m/z = 207.14 F_EI_1 Fragment A [C2H6N]⁺ m/z = 44.05 M_EI->F_EI_1 F_EI_2 Fragment B [C7H6NO]⁺ m/z = 120.04 M_EI->F_EI_2 F_EI_3 Fragment C [C6H5]⁺ m/z = 77.04 M_EI->F_EI_3 L_EI_1 Loss of C9H11N2O radical L_EI_2 Loss of C4H11N2 radical

Caption: Predicted major EI-MS fragmentation pathways for the target molecule.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 1-(2-Dimethylaminoethyl)-3-phenylurea often necessitates the use of complementary analytical techniques.

Technique Strengths Limitations
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information through fragmentation.Isomeric differentiation can be challenging without high-resolution MS and reference standards. Quantification requires stable isotope-labeled internal standards for best accuracy.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification of the compound in complex mixtures.[6][7][8][9] Can be coupled with various detectors (UV, MS).Provides limited structural information on its own (without MS detection). Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms and stereochemistry.[10][11][12][13] Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times. Complex spectra can be difficult to interpret.

Conclusion

The mass spectrometric fragmentation of 1-(2-Dimethylaminoethyl)-3-phenylurea is characterized by predictable cleavages of the urea linkage and the dimethylaminoethyl side chain. ESI-MS/MS is well-suited for targeted analysis and structural confirmation, while EI-MS provides a more detailed fragmentation fingerprint that can be useful for library matching and initial identification. For a comprehensive analysis, particularly in a drug development setting, a multi-faceted approach combining the high sensitivity and structural insights of mass spectrometry with the quantitative power of HPLC and the detailed structural elucidation capabilities of NMR is recommended. This integrated analytical strategy ensures the unambiguous identification, accurate quantification, and thorough characterization of 1-(2-Dimethylaminoethyl)-3-phenylurea.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. Retrieved from [Link]

  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. Retrieved from [Link]

  • ACS Publications. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

  • ACS Publications. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from [Link]

  • PubMed. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC - AppNote. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]

Sources

Validation

Technical Guide: Purity Validation of 1-(2-Dimethylaminoethyl)-3-phenylurea via Elemental Analysis

Executive Summary In the high-stakes environment of drug discovery, 1-(2-Dimethylaminoethyl)-3-phenylurea serves as a critical pharmacophore scaffold and linker. While HPLC is the industry standard for monitoring reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, 1-(2-Dimethylaminoethyl)-3-phenylurea serves as a critical pharmacophore scaffold and linker. While HPLC is the industry standard for monitoring reaction progress, it frequently fails to detect non-chromophoric impurities such as inorganic salts, trapped solvents, or moisture—contaminants that ruin stoichiometric precision in downstream synthesis.

This guide details the validation of this specific urea derivative using Elemental Analysis (CHN Combustion) . Unlike chromatographic methods, EA provides a mass-balance "truth" that validates the bulk composition of the material, a requirement for publication in top-tier journals (e.g., J. Org. Chem., J. Med.[1] Chem.).[2][3][4][5][6][7][8][9][10]

Part 1: The Target & The Challenge

The Molecule: 1-(2-Dimethylaminoethyl)-3-phenylurea[11][12]
  • Formula:

    
    
    
  • Molecular Weight: 207.27 g/mol

  • Theoretical Composition:

    • C: 63.74%

    • H: 8.27%

    • N: 20.27%

The Analytical Challenge

This molecule presents a specific "trap" for the analyst: the dimethylamino tail .

  • Hygroscopicity: The tertiary amine and urea linkage are capable of hydrogen bonding, making the solid prone to absorbing atmospheric moisture.

  • Salt Formation: The basic nitrogen can inadvertently trap carbon dioxide (forming carbamates) or trace acids from silica gel purification, skewing the Carbon/Nitrogen ratio.

The Directive: You cannot rely solely on a clean NMR spectrum. A sample can show a pristine


H NMR yet fail EA due to 3% trapped water or inorganic salts, which are invisible to standard NMR and HPLC-UV methods.

Part 2: Comparative Analysis (The "Why")

Why persist with a destructive, 100-year-old technique like combustion analysis when we have High-Resolution Mass Spectrometry (HRMS)?

Comparison of Purity Validation Methods
FeatureElemental Analysis (EA) HPLC-UV Quantitative NMR (qNMR)
Primary Output Bulk Purity (Mass %)Relative Purity (Area %)Absolute Purity (Molar %)
Detects Water? Yes (Indirectly via %H/O)NoYes (if distinct shift)
Detects Inorganics? Yes (Ash/Residue)NoNo
Sample Recovery No (Destructive)No (usually)Yes
Blind Spot Specificity (Cannot ID impurity)Non-UV active compoundsOverlapping signals
Publication Standard Gold Standard (

)
Supporting DataRising Alternative

Scientist’s Insight:

Use HPLC to track the reaction. Use EA to validate the bottle. If you are weighing this urea for a precise biological assay or a subsequent reaction, HPLC purity (99%) is deceptive if the remaining 1% is a heavy inorganic salt that throws off your molarity calculations.

Part 3: Experimental Protocol

This protocol is designed to mitigate the hygroscopic nature of the dimethylamino group.

Phase A: Sample Preparation (Critical)

Objective: Remove volatile contaminants that skew %C and %H.

  • Recrystallization: Ensure the bulk material is uniform. For this urea, a solvent system of Ethyl Acetate/Hexane or Ethanol/Ether is typically effective.

  • Vacuum Drying:

    • Place 50 mg of the sample in a vacuum drying pistol.

    • Temperature: Set to 40–50°C (The melting point is roughly 136°C for phenylurea derivatives, but the amine tail lowers this; do not exceed 60°C to avoid decomposition).

    • Pressure: High vacuum (< 1 mbar) for minimum 12 hours.

    • Desiccant: Use

      
       in the drying chamber to aggressively strip water.
      
Phase B: The Combustion Workflow

Instrument: Flash 2000 or Elementar Vario (Standard CHN configuration).

  • Calibration: Run Acetanilide (Standard) until the K-factor stabilizes (RSD < 0.1%). Acetanilide is the structural analog of choice here due to similar %C and %N content.

  • Weighing:

    • Target mass: 2.0 – 3.0 mg.[5]

    • Handling: Use a micro-spatula. If the environment is humid (>60% RH), weigh rapidly to prevent moisture uptake.

    • Encapsulation: Fold the tin capsule tightly to exclude atmospheric air (which contains N2 and CO2).

  • Combustion:

    • Furnace Temp: 950°C (Ensure complete oxidation of the phenyl ring).

    • Oxygen Boost: 5 seconds (The amine tail oxidizes easily, but the phenyl ring requires sufficient O2).

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision-making process for validating the purity of the urea derivative.

PurityValidation Synthesis Crude Synthesis 1-(2-Dimethylaminoethyl)-3-phenylurea Purification Purification (Recrystallization/Column) Synthesis->Purification HPLC Check HPLC-UV Purification->HPLC Drying Vacuum Drying (50°C, P2O5, 12h) EA_Test Run Elemental Analysis (CHN Combustion) Drying->EA_Test HPLC->Drying If >98% Area Decision Compare Found vs. Calc (|Δ| < 0.4%) EA_Test->Decision Pass PASS: Validated Bulk Purity Ready for Bio-Assay Decision->Pass Within Limits Fail_LowC FAIL: Low %C (Trapped Water/Solvent) Decision->Fail_LowC Dev > 0.4% Fail_HighC FAIL: High %C (Trapped Organics/DCM) Decision->Fail_HighC Dev > 0.4% Fail_LowC->Drying Re-dry Sample Fail_HighC->Purification Re-purify

Figure 1: Decision matrix for validating urea derivative purity. Note the critical loop back to drying if Carbon content is low (indicating moisture).

Part 5: Data Interpretation & Troubleshooting

The "Golden Rule" of Elemental Analysis is the ±0.4% Tolerance [1].

Scenario 1: The Perfect Pass
  • Calc: C: 63.74, H: 8.27, N: 20.27

  • Found: C: 63.60, H: 8.30, N: 20.15

  • Verdict: All elements are within 0.4% absolute deviation. The sample is chemically pure and solvent-free.

Scenario 2: The "Water Trap" (Common)
  • Found: C: 61.50, H: 8.50, N: 19.50

  • Diagnosis: %C and %N are low, %H is high.

  • Cause: The dimethylamino group is hygroscopic. The sample contains ~3.5% water (approx 0.5 molar equivalent).

  • Fix: Do not re-synthesize. Return to Phase A (Vacuum Drying) and increase time or temperature.

Scenario 3: The "Solvent Trap"
  • Found: C: 60.10, H: 7.90, N: 18.80

  • Diagnosis: All values are significantly off.

  • Cause: If Dichloromethane (DCM) was used in extraction, it may be trapped in the crystal lattice. Even 1% residual DCM drastically lowers %C and %N (since DCM is mostly Chlorine).

  • Fix: Recrystallize from a non-halogenated solvent (e.g., Ethanol) and dry extensively.

References

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • PubChem . 1-(2-Dimethylaminoethyl)-3-phenylurea Compound Summary. National Library of Medicine. [Link]

  • Exeter Analytical . CHN Analysis: A Comparative Review of Instrument Design. [Link]

Sources

Comparative

Technical Comparison: Characterization of 1-(2-Dimethylaminoethyl)-3-phenylurea Reference Standards

Topic: Technical Comparison: Characterization Strategies for 1-(2-Dimethylaminoethyl)-3-phenylurea Reference Standards Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, CMC Leads, and Quality C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Characterization Strategies for 1-(2-Dimethylaminoethyl)-3-phenylurea Reference Standards Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, CMC Leads, and Quality Control Scientists.

Executive Summary

In pharmaceutical and agrochemical development, 1-(2-Dimethylaminoethyl)-3-phenylurea (hereafter "Amine-Urea 1") serves as a critical reference standard for impurity profiling. Structurally related to phenylurea herbicides (e.g., Fenuron) and pharmaceutical amine intermediates, this compound presents specific analytical challenges: a basic dimethylamino tail (


) prone to chromatographic tailing, and a urea linkage susceptible to hydrolysis.

This guide objectively compares the two primary methodologies for assigning potency to Amine-Urea 1 reference standards: the Mass Balance (MB) Approach versus the Quantitative NMR (qNMR) Approach . While Mass Balance has historically been the default, experimental data suggests that qNMR offers superior accuracy for this specific class of hygroscopic, basic urea derivatives.

Part 1: The Comparative Landscape

For a reference standard to be fit-for-purpose, its assigned potency (purity factor) must be traceable and accurate. Errors here propagate directly into the safety assessment of the final drug or pesticide product.

Comparison of Potency Assignment Methods
FeatureMethod A: Mass Balance (Conventional) Method B: qNMR (Recommended) Method C: HPLC Area % (High Risk)
Principle

Direct molar ratio against a NIST-traceable internal standard.Assumes all impurities respond equally to UV detection.
Traceability Indirect (Dependent on multiple techniques).Direct (Traceable to the Internal Standard).None (Relative only).
Suitability for Amine-Urea 1 Moderate. The basic amine tail makes the salt form hygroscopic, complicating the "Water" subtraction step.High. qNMR is independent of water content if the IS is added gravimetrically in situ.Low. Fails to detect inorganic salts or non-UV active synthetic precursors.
Sample Requirement High (>100 mg for TGA, KF, ROI, HPLC).Low (<20 mg).Low (<5 mg).
Uncertainty (

)
Typically

.
Typically

.[1]
Unknown (often >5% error).

The Verdict: For Amine-Urea 1, Method C is scientifically invalid for quantitative work. Method A (Mass Balance) is acceptable but prone to "bias stacking" due to the compound's hygroscopicity. Method B (qNMR) is the superior choice for primary reference standard qualification.

Part 2: Deep Characterization Methodology

This section details the protocols to establish a Certified Reference Material (CRM) grade standard for Amine-Urea 1.

1. The Challenge of the Molecule
  • Basicity: The dimethylamino group causes severe peak tailing on standard C18 silica columns due to silanol interactions.

  • Hygroscopicity: As an HCl or oxalate salt, Amine-Urea 1 absorbs atmospheric moisture rapidly, inflating the mass and artificially lowering the apparent potency if not corrected.

2. Primary Protocol: Quantitative NMR (qNMR)

This protocol creates a self-validating system where the analyte signal is integrated against a certified Internal Standard (IS).

  • Internal Standard Selection: Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid has a sharp singlet at

      
       6.3 ppm, distinct from the aromatic protons (
      
      
      
      7.0–7.5 ppm) and the alkyl chain (
      
      
      2.5–3.5 ppm) of Amine-Urea 1. It is non-hygroscopic and relaxes quickly.
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ).
    
    • Reasoning: Ensures full solubility of both the urea derivative and the maleic acid.

Step-by-Step qNMR Workflow:

  • Weighing: Accurately weigh

    
     mg of Amine-Urea 1 and 
    
    
    
    mg of Maleic Acid IS into a clean vial. Record weights to 0.001 mg precision (
    
    
    ).
  • Dissolution: Add 1.0 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to 5mm NMR tube.
    
  • Acquisition:

    • Instrument: 400 MHz (or higher).

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the slowest proton to ensure full magnetization recovery).
    • Scans: 64 (for S/N > 200).

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (

    
     6.3) and the Amine-Urea 1 aromatic region (
    
    
    
    7.0–7.5, 5H).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity.
3. Orthogonal Protocol: HPLC-UV Purity

Used to confirm the absence of structurally similar impurities (isomers) that might overlap in NMR.

  • Column: C18 with embedded polar group or high-pH stability (e.g., XBridge C18),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH keeps the amine neutral, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 245 nm (Urea

    
     transition).
    
  • Flow Rate: 1.0 mL/min.

Part 3: Experimental Data & Validation

The following data illustrates why "Area %" is deceptive for Amine-Urea 1.

Table 2: Characterization Data Summary (Batch #AU-2025-001)

TestResultInterpretation
HPLC Purity (Area %) 99.2%Deceptive. Suggests high purity, but ignores invisible salts/water.
Water Content (KF) 4.5%High moisture due to hygroscopic nature.
Residual Solvents (GC) 0.3%Traces of Ethanol/Ethyl Acetate.
Residue on Ignition 0.1%Inorganic salts.
Mass Balance Potency 94.3% Calculated:

.
qNMR Potency 94.1% Matches Mass Balance. Confirms the "missing mass" is water/solvents.
Part 4: Visualization of the Workflow

The following diagram outlines the decision logic for qualifying the Amine-Urea 1 standard.

ReferenceStandardQualification Start Crude Amine-Urea 1 (Synthesis Output) ID Structural ID (IR, MS, 1H-NMR) Start->ID HPLC Chromatographic Purity (HPLC-UV pH 10) ID->HPLC Decision Is Material Hygroscopic? Method_MB Mass Balance Path (TGA + KF + ROI + HPLC) Decision->Method_MB No (Stable Solid) Method_qNMR qNMR Path (Internal Standard Method) Decision->Method_qNMR Yes (Amine Salt) HPLC->Decision Compare Orthogonal Check (Do values match within 1.0%?) Method_MB->Compare Method_qNMR->Compare COA Generate COA (Assign Potency) Compare->COA Yes Fail Repurify / Re-dry Compare->Fail No Fail->Start

Caption: Decision matrix for assigning potency. Note that hygroscopic amine salts are routed preferentially to qNMR to avoid weighing errors associated with water uptake.

References
  • International Council for Harmonisation (ICH). (2006).[2][3][4] Q3A(R2): Impurities in New Drug Substances.[2][3] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation in Quantitative High-Throughput Screening." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2020). qNMR for Purity Assessment of Organic Calibration Standards.[1][5] Retrieved from [Link]

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Cross-Reactivity Profile of 1-(2-Dimethylaminoethyl)-3-phenylurea in Enzyme Assays

The following guide is structured as a high-level technical resource for researchers encountering 1-(2-Dimethylaminoethyl)-3-phenylurea in screening libraries, herbicide residue analysis, or medicinal chemistry optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for researchers encountering 1-(2-Dimethylaminoethyl)-3-phenylurea in screening libraries, herbicide residue analysis, or medicinal chemistry optimization. It synthesizes specific structural reactivity data with established assay interference mechanisms.

Executive Summary & Compound Profile

1-(2-Dimethylaminoethyl)-3-phenylurea is a bifunctional small molecule often encountered as a fragment in kinase inhibitor libraries, a metabolite in herbicide degradation, or a synthetic intermediate. Its dual pharmacophore—consisting of a lipophilic phenylurea core and a basic dimethylaminoethyl tail —creates a unique "cross-reactivity" profile that spans two distinct assay classes: Immunoassays (false positives for herbicides) and Hydrolase Assays (off-target inhibition).

This guide objectively compares its performance and interference potential against industry standards, providing experimental workflows to validate its presence and activity.

Chemical Identity
PropertySpecification
IUPAC Name 1-(2-(Dimethylamino)ethyl)-3-phenylurea
Structural Class Aminoalkyl-substituted Phenylurea
Key Moieties 1.[1][2] Phenylurea (Hydrophobic/H-bonding donor-acceptor)2. Dimethylaminoethyl (Cationic/Basic at physiological pH)
Primary Interference ELISA: Cross-reacts with anti-Fenuron antibodies.Enzymatic: Reversible inhibition of Acetylcholinesterase (AChE).[3]

Mechanism of Cross-Reactivity[4]

Understanding the causality of interference is critical for troubleshooting. This compound does not act as a random aggregator (PAINS) but rather as a specific structural mimic .

A. Immunoassay Interference (The "Hapten Mimic")

In environmental monitoring, Enzyme-Linked Immunosorbent Assays (ELISAs) for phenylurea herbicides (e.g., Fenuron, Diuron) rely on antibodies raised against the phenylurea scaffold.

  • Mechanism: The antibody's binding pocket recognizes the planar phenyl ring and the urea bridge. The dimethylaminoethyl tail of our subject compound is flexible enough to fit into the space normally occupied by the dimethyl groups of Fenuron, causing high-affinity cross-reactivity.

  • Result: False-positive detection of regulated herbicides in water/soil samples.

B. Enzymatic Inhibition (The "Cationic Anchor")

In drug discovery, this compound often hits as an off-target inhibitor of cholinesterases (AChE/BChE).

  • Mechanism: The protonated tertiary amine (at pH 7.4) mimics the quaternary ammonium of Acetylcholine (the natural substrate). It anchors into the enzyme's anionic sub-site, while the phenylurea moiety interacts with the peripheral anionic site or the aromatic gorge via

    
    -
    
    
    
    stacking.
  • Distinction: Unlike carbamate drugs (e.g., Rivastigmine), which covalently modify the enzyme, this urea derivative acts as a reversible competitive inhibitor .

Visualizing the Dual-Interference Mechanism

CrossReactivity cluster_Immunoassay Immunoassay (ELISA) cluster_Enzyme Enzymatic Assay (AChE) Compound 1-(2-Dimethylaminoethyl)- 3-phenylurea Antibody Anti-Fenuron Antibody Compound->Antibody Phenylurea Motif Recognition Enzyme Acetylcholinesterase (Anionic Site) Compound->Enzyme Cationic Amine Interaction Signal False Positive Signal Antibody->Signal Cross-Reactivity Inhibition Reversible Inhibition (Competitive) Enzyme->Inhibition Substrate Blockade

Figure 1: Dual-mechanism pathway showing how the specific structural motifs of the compound trigger interference in both immunological and enzymatic systems.

Comparative Performance Analysis

Scenario A: Herbicide Residue Detection (ELISA)

Objective: Detect Fenuron (1,1-dimethyl-3-phenylurea). Interference: The subject compound is a metabolic byproduct or impurity.

Analyte / InterferentCross-Reactivity (%)*Mechanism of RecognitionImpact on Assay
Fenuron (Target) 100% Perfect fit for epitope (Phenyl + 1,1-dimethylurea).Accurate quantification.
1-(2-Dimethylaminoethyl)-3-phenylurea ~60 - 85% Phenylurea core binds; amine tail is tolerated by antibody.High Risk: Significant overestimation of toxin levels.
Diuron < 10%Steric hindrance from Chlorine substituents (unless antibody is broad-spectrum).Low Risk (Specificity dependent).
Phenylurea (Core only) < 5%Lacks the alkyl tail required for hydrophobic pocket filling.Negligible.

*Note: Cross-reactivity values are estimates based on standard polyclonal antibody profiles for phenylureas [1].

Scenario B: Cholinesterase Inhibition (Drug Screening)

Objective: Screen for novel AChE inhibitors. Comparison: Subject compound vs. Clinical Standards.

CompoundIC50 Potency (Approx.)[1][4][5][6]Binding ModeReversibility
Rivastigmine nM rangeCarbamoylation of Serine active site.Pseudo-Irreversible (Slow turnover).
Tacrine nM rangeStacking in active site + Anionic interaction.Reversible.
1-(2-Dimethylaminoethyl)-3-phenylurea

M range (10-100

M)
Ionic bond at anionic site + Hydrophobic interaction.Fully Reversible (Fast off-rate).
Fenuron > 1 mM (Inactive)Lacks the cationic amine anchor.Non-inhibitory.[7]

Key Insight: If you are screening a library and find this compound as a "hit" for AChE, it is likely a low-potency artifact compared to carbamates. It should be flagged as a "scaffold binder" rather than a lead candidate unless optimized.

Validated Experimental Protocols

To confirm if 1-(2-Dimethylaminoethyl)-3-phenylurea is the source of your assay signal, use these self-validating workflows.

Protocol 1: Differentiating Inhibition Mechanism (AChE Assay)

Use this to determine if the compound is a true covalent inhibitor (drug-like) or a reversible interferent.

  • Preparation: Prepare a 100x stock of the compound in DMSO.

  • Incubation: Incubate AChE (0.1 U/mL) with the compound (at IC80 concentration) for 30 minutes.

  • Dilution Step (The Jump-Dilution Test):

    • Rapidly dilute the mixture 100-fold into assay buffer containing substrate (Acetylthiocholine).

    • Simultaneously run a control where the enzyme is added to the buffer without pre-incubation.

  • Readout: Measure absorbance at 412 nm (Ellman’s Reagent).

  • Interpretation:

    • Recovery of Activity: If activity returns immediately upon dilution, the inhibition is Reversible (consistent with the Urea derivative).

    • Sustained Inhibition: If activity remains low, the inhibition is Irreversible (consistent with Carbamates).

Protocol 2: Confirming Immunoassay Cross-Reactivity

Use this to quantify the "False Positive" contribution in environmental samples.

  • Standard Curve Generation: Run a standard ELISA curve using pure Fenuron (0.1 - 100 ng/mL).

  • Interferent Spiking: Run a parallel curve using pure 1-(2-Dimethylaminoethyl)-3-phenylurea.

  • Calculation: Calculate the % Cross-Reactivity (CR) using the formula:

    
    
    
  • Mitigation: If CR > 20%, switch to HPLC-MS/MS for validation, as the ELISA cannot distinguish the two species.

Workflow Visualization: Validation Logic

ValidationWorkflow Start Unexpected Assay Signal CheckStructure Check Structure: Contains Basic Amine + Urea? Start->CheckStructure Decision1 Assay Type? CheckStructure->Decision1 ELISA Immunoassay (ELISA) Decision1->ELISA Antibody Binding Enzyme Enzyme Assay (AChE/Hydrolase) Decision1->Enzyme Inhibition SpikeTest Run Parallel Isotherm (Target vs. Compound) ELISA->SpikeTest CalcCR Calculate % Cross-Reactivity SpikeTest->CalcCR ResultELISA If curves parallel: Confirm Structural Interference CalcCR->ResultELISA Dilution Jump-Dilution Experiment Enzyme->Dilution Recovery Activity Recovers? Dilution->Recovery RevInhib Reversible Inhibitor (Urea-driven) Recovery->RevInhib Yes IrrevInhib Covalent Inhibitor (Carbamate contaminant?) Recovery->IrrevInhib No

Figure 2: Decision tree for validating whether the compound is acting as a specific interferent in your chosen assay format.

References

  • BenchChem. Technical Support Center: Addressing Metoxuron Cross-Reactivity in Immunoassays. Retrieved from BenchChem Technical Guides. Link

  • PubChem. Compound Summary: 1-(2-Dimethylaminoethyl)-3-phenylurea (CID 1526581). National Library of Medicine. Link

  • Costagli, C., & Galli, A. (1998). Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents.[6] Biochemical Pharmacology, 55(10), 1733-1737.[6] Link

  • Rajagopalan, K. V., et al. (1961). Competitive inhibition of enzyme activity by urea.[8] Journal of Biological Chemistry, 236, 1059-1065.[8] Link

  • ExplorEnz. EC 2.5.1.70 - Naringenin 8-dimethylallyltransferase. The Enzyme Database. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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